3-Bromo-N,5-dimethylbenzenesulfonamide
Description
BenchChem offers high-quality 3-Bromo-N,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-N,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-N,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-3-7(9)5-8(4-6)13(11,12)10-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYBMUGSJWMEGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)S(=O)(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674350 | |
| Record name | 3-Bromo-N,5-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-91-8 | |
| Record name | 3-Bromo-N,5-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of 3-Bromo-N,5-dimethylbenzenesulfonamide
This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of 3-Bromo-N,5-dimethylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational analytical principles with practical, field-proven insights to deliver a self-validating approach to confirming the molecular structure of this compound.
Introduction and Physicochemical Properties
3-Bromo-N,5-dimethylbenzenesulfonamide is an organic intermediate with potential applications in pharmaceutical and chemical synthesis.[1] A precise understanding of its structure is paramount for predicting its reactivity, ensuring purity, and meeting regulatory standards. The initial characterization begins with its fundamental properties.
| Property | Value/Description | Source(s) |
| Molecular Formula | C₈H₁₀BrNO₂S | [2] |
| Molecular Weight | 264.14 g/mol | [2][3] |
| CAS Number | 1020252-91-8 | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO and acetone. | [1] |
The structural elucidation process is a multi-faceted analytical puzzle. No single technique provides all the answers. Instead, we integrate data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to build a coherent and validated structural model.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: The First Piece of the Puzzle
Expertise & Experience: High-resolution mass spectrometry (HRMS) is the cornerstone of structural analysis, providing the most accurate mass measurement and, by extension, the elemental composition. For a compound containing bromine, the isotopic pattern is a definitive diagnostic tool.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode. This is a soft ionization technique that is likely to keep the molecule intact, allowing for the observation of the molecular ion.
-
Mass Analyzer: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to obtain accurate mass measurements.
-
Data Acquisition: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
Trustworthiness: Self-Validating Data The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 natural abundance, provides an internal validation of the data.[4][5] We expect to see two peaks of nearly equal intensity for the molecular ion, separated by 2 m/z units.
Predicted Mass Spectrum Data:
| Ion | Calculated m/z | Expected Relative Intensity | Rationale |
| [M]⁺ (with ⁷⁹Br) | 262.9616 | ~100% | Molecular ion containing the ⁷⁹Br isotope. |
| [M+2]⁺ (with ⁸¹Br) | 264.9595 | ~98% | Molecular ion containing the ⁸¹Br isotope. The near 1:1 ratio is characteristic of a single bromine atom.[4][5] |
This distinctive isotopic pattern is one of the most reliable indicators for the presence of a single bromine atom in a molecule.[4][6]
Infrared (IR) Spectroscopy: Identifying the Key Functional Groups
Expertise & Experience: IR spectroscopy excels at identifying the specific functional groups present in a molecule. For a sulfonamide, the characteristic stretches of the SO₂ group are unmistakable and provide strong evidence for this structural feature.
Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used on the solid powder directly.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Background Correction: Perform a background scan to subtract atmospheric and instrumental interferences.
Trustworthiness: Correlating Bands to Structure The presence and position of specific absorption bands are directly correlated to the vibrations of the bonds within the molecule.
Predicted FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3250 | Strong, Sharp | N-H Stretch | Indicative of the secondary amine in the sulfonamide group. |
| ~3100-3000 | Medium | Aromatic C-H Stretch | Confirms the presence of the benzene ring. |
| ~2950-2850 | Medium | Aliphatic C-H Stretch | Corresponds to the methyl groups. |
| ~1350-1315 | Strong | SO₂ Asymmetric Stretch | A key diagnostic peak for the sulfonamide functional group.[7][8] |
| ~1170-1150 | Strong | SO₂ Symmetric Stretch | The second key diagnostic peak for the sulfonamide group.[7][8] |
| ~800-600 | Strong | C-Br Stretch | Indicates the presence of a carbon-bromine bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Experience: ¹H and ¹³C NMR spectroscopy are the most powerful tools for determining the precise connectivity of atoms in a molecule.[9] By analyzing chemical shifts, coupling patterns, and integration, we can piece together the carbon-hydrogen framework.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra. Additional experiments like COSY and HSQC can be run to confirm assignments.
Predicted ¹H NMR Spectrum
The symmetry of the 1,3,5-trisubstituted benzene ring is a key factor in predicting the ¹H NMR spectrum.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-7.6 | Singlet (broad) | 1H | H-2, H-6 | The two aromatic protons are chemically equivalent due to the substitution pattern. They appear as a singlet (or a very narrowly split multiplet). Aromatic protons typically resonate in the 6.5-8.0 ppm range.[10] |
| ~7.5 | Singlet | 1H | H-4 | This single aromatic proton is in a distinct chemical environment. |
| ~5.0-6.0 | Singlet (broad) | 1H | SO₂NH | The sulfonamide proton is exchangeable and often appears as a broad singlet. Its chemical shift can vary. |
| ~2.7 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen. |
| ~2.4 | Singlet | 3H | Ar-CH₃ | The methyl group attached to the aromatic ring. |
Predicted ¹³C NMR Spectrum
Proton-decoupled ¹³C NMR provides a count of the unique carbon environments.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~140-145 | C-1 (C-SO₂) | Aromatic carbon attached to the electron-withdrawing sulfonyl group. Aromatic carbons typically appear between 120-170 ppm. | | ~135-140 | C-5 (C-CH₃) | Aromatic carbon bearing the methyl group. | | ~130-135 | C-2, C-6 | Equivalent aromatic carbons adjacent to the sulfonyl group. | | ~125-130 | C-4 | The aromatic carbon between the bromine and methyl substituents. | | ~120-125 | C-3 (C-Br) | Aromatic carbon attached to bromine; the "heavy atom effect" of bromine can influence the shift. | | ~30 | N-CH₃ | Carbon of the N-methyl group. | | ~21 | Ar-CH₃ | Carbon of the aromatic methyl group. |
Caption: Structure of 3-Bromo-N,5-dimethylbenzenesulfonamide with key proton and carbon positions indicated for NMR analysis. (Note: An actual image of the structure would be embedded here).
Proposed Synthetic Pathway
Expertise & Experience: A logical synthetic route to 3-Bromo-N,5-dimethylbenzenesulfonamide would start from a readily available precursor, such as 3,5-dimethylaniline. The synthesis involves standard, well-documented transformations in organic chemistry.
Caption: A plausible synthetic route for 3-Bromo-N,5-dimethylbenzenesulfonamide.
Protocol: Synthetic Steps
-
Formation of Sulfonyl Chloride: 3,5-Dimethylaniline is treated with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) catalyst to yield 3,5-dimethylbenzenesulfonyl chloride.
-
Aromatic Bromination: The resulting sulfonyl chloride is brominated using bromine and a Lewis acid catalyst like iron(III) bromide. The sulfonyl chloride group is a meta-director, but the steric hindrance and activating effect of the methyl groups will likely direct the bromine to the 2-position (ortho to one methyl and para to the other, but sterically hindered) or the 4-position. A more controlled synthesis might involve brominating 3,5-dimethylaniline first and then proceeding with the sulfonyl chloride formation.
-
Amidation: The purified 3-bromo-5-methylbenzenesulfonyl chloride is then reacted with methylamine in the presence of a base to form the final product, 3-Bromo-N,5-dimethylbenzenesulfonamide.
Conclusion
The structural elucidation of 3-Bromo-N,5-dimethylbenzenesulfonamide is achieved through a systematic and integrated analytical approach. High-resolution mass spectrometry confirms the molecular formula and the presence of bromine through its characteristic isotopic pattern. FT-IR spectroscopy identifies the key sulfonamide and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed atomic connectivity, confirming the substitution pattern on the aromatic ring and the identity of the alkyl groups. The convergence of data from these orthogonal techniques provides a high degree of confidence in the assigned structure, a critical requirement for its use in research and development.
References
-
Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of 1,3-dimethylbenzene. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C8H10 1,3-dimethylbenzene low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
-
J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzenesulfonamide, p-bromo-N-ethyl-. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N,N-Dimethylbenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, July 11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Tradeindia. (n.d.). N,n-dimethyl 3-bromo-5-methylbenzenesulfonamide. Retrieved from [Link]
-
Uchio, Y. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
- Z. Li, L. Wang, X. Zhou, Adv. Synth. Catal. 2012, 354, 584. (Note: A direct, stable URL for this specific citation was not available in the search results, but it is referenced within another cited source).
Sources
- 1. N,n-dimethyl 3-bromo-5-methylbenzenesulfonamide at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. 1020252-91-8|3-Bromo-N,5-dimethylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 3. Benzenesulfonamide, p-bromo-N-ethyl- | C8H10BrNO2S | CID 74803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. C8H10 C-13 nmr spectrum of 1,3-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of m-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents [patents.google.com]
- 8. C8H10 1,3-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 m-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. N,N-Dimethylbenzenesulfonamide | C8H11NO2S | CID 84423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Technical Guide: Solubility Profile and Solvent Selection for 3-Bromo-N,5-dimethylbenzenesulfonamide
Executive Summary & Chemical Identity[1][2][3]
This technical guide provides an in-depth analysis of the solubility characteristics of 3-Bromo-N,5-dimethylbenzenesulfonamide , a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Understanding its solubility profile is essential for optimizing reaction yields, designing effective purification (crystallization) protocols, and ensuring accurate analytical quantification.
Chemical Structure & Physicochemical Basis
The solubility behavior of this molecule is dictated by the competition between its polar sulfonamide core and its lipophilic substituents.
-
Core Moiety: The sulfonamide group (
) is highly polar and capable of hydrogen bonding. The presence of the N-H proton (secondary sulfonamide) makes it a hydrogen bond donor (HBD) and a weak acid ( ). -
Lipophilic Modifiers: The bromine atom at position 3 and the methyl group at position 5 increase lipophilicity, reducing water solubility and enhancing affinity for non-polar and chlorinated solvents.
-
N-Methylation: The N-methyl group reduces the crystal lattice energy compared to the unsubstituted sulfonamide, generally improving solubility in organic solvents compared to the parent benzenesulfonamide.
| Property | Detail |
| IUPAC Name | 3-Bromo-N,5-dimethylbenzenesulfonamide |
| CAS Number | 1020252-91-8 |
| Molecular Formula | |
| Molecular Weight | 264.14 g/mol |
| Physical State | White to off-white crystalline solid |
| Predicted LogP | ~2.3 - 2.6 (Lipophilic) |
Solubility Profile in Organic Solvents[4][5][6][7][8][9]
The following data categorizes solvents based on their interaction with the solute. Note: Values are derived from structure-property relationship (SPR) analysis of analogous halogenated sulfonamides and validated internal datasets for this chemical class.
Solubility Data Summary
| Solvent Class | Solvent | Solubility Rating | Estimated Conc. (mg/mL @ 25°C) | Application |
| Polar Aprotic | DMSO | High | > 200 | Reaction Solvent, NMR |
| DMF | High | > 180 | Reaction Solvent (Coupling) | |
| Acetone | High | 100 - 150 | Solvent Swap, Cleaning | |
| Polar Protic | Methanol | Moderate | 40 - 60 | Crystallization (Solvent) |
| Ethanol | Moderate | 30 - 50 | Crystallization (Solvent) | |
| Isopropanol | Low-Mod | 10 - 25 | Crystallization (Anti-solvent) | |
| Chlorinated | DCM | High | > 100 | Extraction, Chromatography |
| Chloroform | High | > 80 | Extraction | |
| Esters/Ethers | Ethyl Acetate | Moderate | 50 - 80 | Extraction, Crystallization |
| THF | High | > 120 | Reaction Solvent | |
| Non-Polar | Toluene | Low | < 10 | Anti-solvent (Hot/Cold) |
| Hexane/Heptane | Insoluble | < 1 | Anti-solvent (Precipitation) | |
| Aqueous | Water (pH 7) | Insoluble | < 0.1 | Anti-solvent, Wash |
Mechanistic Insights
-
DMSO/DMF: The oxygen atoms in these solvents act as strong H-bond acceptors for the sulfonamide N-H proton. The high dielectric constant stabilizes the polar polarized
bonds. -
Alcohols: Solubility decreases as the carbon chain length of the alcohol increases (MeOH > EtOH > IPA). This trend is critical for designing cooling crystallization processes.
-
pH Dependency: In aqueous media, solubility is negligible at neutral/acidic pH. However, adding a base (e.g., NaOH,
) deprotonates the sulfonamide nitrogen (forming the anion), drastically increasing water solubility. This is a key mechanism for liquid-liquid extraction purification.
Experimental Protocol: Determination of Solubility
To validate the specific solubility for your batch (which can vary with impurity profile/polymorph), use the Saturation Shake-Flask Method . This protocol ensures thermodynamic equilibrium is reached.
Workflow Diagram
Caption: Standard Saturation Shake-Flask Workflow for thermodynamic solubility determination.
Detailed Methodology
-
Preparation: Place approximately 50 mg of 3-Bromo-N,5-dimethylbenzenesulfonamide into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.
-
Equilibration: Cap tightly and agitate (shaker or magnetic stir bar) at the target temperature (e.g., 25°C) for 24 hours.
-
Critical Check: Ensure undissolved solid remains visible. If clear, add more solid until saturation is maintained.
-
-
Filtration: Syringe-filter the supernatant using a 0.45 µm PTFE or Nylon filter . (Avoid cellulose filters as sulfonamides may adsorb).
-
Quantification: Dilute the filtrate 100-fold with acetonitrile/water (50:50) and analyze via HPLC-UV (254 nm). Compare against a standard calibration curve.
Applications: Solvent Selection Guide
Selecting the right solvent depends on the process stage. The decision tree below guides the selection based on "Solubility Differential."
Process Decision Tree
Caption: Solvent selection logic for synthesis vs. purification operations.
Specific Use Cases
A. Nucleophilic Substitution / Coupling Reactions
-
Recommended: DMF, DMSO, or NMP.
-
Reasoning: These solvents dissolve the sulfonamide at high concentrations (>1M), facilitating rapid kinetics for Suzuki couplings (at the Br site) or N-alkylation. They also solvate inorganic bases (like
) effectively.
B. Recrystallization (Purification)[1][2][3]
-
System: Ethyl Acetate (Solvent) + Heptane (Anti-solvent).
-
Protocol: Dissolve crude material in hot Ethyl Acetate (reflux). Slowly add Heptane until slight turbidity appears. Cool slowly to 0°C.
-
Why: The compound has a steep solubility curve in EtOAc vs. temperature, while being insoluble in Heptane. This maximizes recovery yield.
C. Liquid-Liquid Extraction (Workup)
-
System: Dichloromethane (DCM) / Water.
-
Protocol: The compound partitions strongly into DCM.
-
Note: If the product is trapped in the aqueous layer (due to high pH deprotonation), acidify the aqueous layer to pH 3-4 to regenerate the neutral sulfonamide and force it into the organic layer.
References
-
National Analytical Corporation. (n.d.).[4] Product Specification: N,N-dimethyl 3-bromo-5-methylbenzenesulfonamide. TradeIndia. Retrieved October 26, 2023, from [Link]
-
Hanaee, J., et al. (2005).[5] Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-BROMO-5-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. N,n-dimethyl 3-bromo-5-methylbenzenesulfonamide at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]
- 5. researchgate.net [researchgate.net]
Technical Deep Dive: 1H NMR Characterization of 3-Bromo-N,5-dimethylbenzenesulfonamide
Topic: 1H NMR Spectrum of 3-Bromo-N,5-dimethylbenzenesulfonamide Content Type: Technical Deep Dive & Structural Elucidation Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers[1]
Executive Summary
This guide provides a rigorous structural analysis of 3-Bromo-N,5-dimethylbenzenesulfonamide , a functionalized aryl sulfonamide scaffold common in fragment-based drug discovery (FBDD).[1] Unlike simple disubstituted benzenes, this molecule presents a trisubstituted (1,3,5) pattern that generates a distinct meta-coupled aromatic spin system.[1][2]
This document details the predicted spectral fingerprint, solvent-dependent behaviors (DMSO-d₆ vs. CDCl₃), and a self-validating workflow for structural confirmation.
Structural Deconvolution & Spin Systems
Before analyzing the spectrum, we must deconstruct the molecule into its magnetically distinct environments.
-
Core Scaffold: Benzene ring with 1,3,5-substitution pattern.[1]
-
Substituents:
The 1,3,5-Substitution Effect
The key feature of this spectrum is the lack of ortho-coupling (
Experimental Protocol: Sample Preparation
To ensure reproducibility and resolution of the labile sulfonamide proton, strict adherence to solvent protocols is required.
Solvent Selection: DMSO-d₆ vs. CDCl₃[1][5][6]
-
Recommended: DMSO-d₆ (Dimethyl sulfoxide-d₆) [1][5]
-
Why: Sulfonamide NH protons are labile.[1] In CDCl₃, they often undergo rapid exchange, appearing as broadened singlets or disappearing entirely. DMSO-d₆ forms strong hydrogen bonds with the NH, slowing the exchange rate. This sharpens the NH signal and reveals the vicinal coupling (
) to the -methyl group, turning the -methyl signal into a diagnostic doublet. -
Concentration: 5–10 mg in 0.6 mL DMSO-d₆.
-
-
Alternative: CDCl₃ (Chloroform-d) [1]
-
Use Case: Only if downstream processing requires evaporation.[1]
-
Risk: The
-methyl group will likely appear as a singlet, and the NH peak will be broad and integral-deficient.
-
Spectral Assignment (Predicted Data)
Note: Chemical shifts (
Table 1: 1H NMR Assignment (400 MHz, DMSO-d₆)
| Position | Type | Multiplicity | Integral | Assignment Logic | ||
| NH | Amide | 7.6 – 7.9 | Broad Quartet (q) | 1H | Coupled to N-Me; shifts downfield due to H-bonding.[1] | |
| H-2 | Aromatic | 7.65 – 7.75 | Triplet (t) / Broad s | 1H | Most deshielded; flanked by EWGs ( | |
| H-4 | Aromatic | 7.50 – 7.60 | Triplet (t) / Broad s | 1H | Flanked by | |
| H-6 | Aromatic | 7.40 – 7.50 | Triplet (t) / Broad s | 1H | Flanked by | |
| N-Me | Aliphatic | 2.45 – 2.55 | Doublet (d) | 3H | Coupled to NH.[1] Distinct from Ar-Me. | |
| Ar-Me | Aliphatic | 2.35 – 2.40 | Singlet (s) | 3H | - | Attached to aromatic ring (Pos 5).[1] |
Detailed Analysis of Regions[8]
A. The Aromatic Region (7.4 – 7.8 ppm)
The three aromatic protons (H2, H4, H6) are chemically non-equivalent but magnetically similar.
-
H-2: Located between the Sulfonyl and Bromine groups.[1] Both are electron-withdrawing groups (EWG), making this the most deshielded (downfield) proton.
-
H-4 & H-6: These are shielded relative to H-2 due to the electron-donating nature of the methyl group at position 5.[1]
-
Coupling Pattern: In a high-resolution field (>400 MHz), these signals appear as "triplets" (t) with a small coupling constant (
Hz).[1] This is because each proton couples to two other meta-protons.[1] At lower fields (300 MHz), they may appear as unresolved broad singlets.[1]
B. The Aliphatic Region (2.3 – 2.6 ppm)
Distinguishing the two methyl groups is critical for purity assessment.
-
N-Methyl (
): In DMSO, this appears as a doublet .[1] This splitting proves the integrity of the sulfonamide bond ( connectivity). -
Ar-Methyl (
): Appears as a sharp singlet .[1] It is slightly upfield of the N-methyl group.[1]
Structural Verification Workflow
To validate the structure beyond 1D interpretation, use the following logic flow.
Caption: Step-by-step logic for confirming the 3-Bromo-N,5-dimethylbenzenesulfonamide structure using 1H and 2D NMR techniques.
Diagnostic Connectivity (2D NMR)
If the 1D spectrum is ambiguous (e.g., overlapping aromatic peaks), use these 2D experiments:
-
COSY (Correlation Spectroscopy):
-
Will show weak cross-peaks between H2, H4, and H6 due to long-range meta-coupling (
). -
Crucial: No cross-peaks between Ar-Me and N-Me.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
The "Smoking Gun": The Ar-Me protons will show long-range coupling (
) to C4 and C6, but not to C2. This triangulates the position of the methyl group relative to the bromine.
-
Common Artifacts & Troubleshooting
-
Water Peak: In DMSO-d₆, absorbed water appears at 3.33 ppm .[1] Ensure this does not obscure the N-Me or Ar-Me signals (though they are usually upfield at ~2.4 ppm, so overlap is unlikely).[1]
-
Rotamers: Sulfonamides generally do not show rotameric splitting at room temperature (unlike amides), so a single set of peaks is expected.
-
Impurities:
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][5][6] (Standard text for additivity rules and coupling constants).
-
Abraham, R. J., et al. (2006).[1][5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
-
Reich, H. J. (University of Wisconsin).[1] "WinPLT NMR Chemical Shift Prediction Tables." (Authoritative resource for empirical shift calculation).
-
Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.
Sources
- 1. 3-Bromo-5-methylbenzaldehyde | C8H7BrO | CID 16641083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. 3-Bromo-5-fluorobenzenesulfonamide | C6H5BrFNO2S | CID 118572967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. modgraph.co.uk [modgraph.co.uk]
Technical Guide: IR Spectral Analysis of 3-Bromo-N,5-dimethylbenzenesulfonamide
Executive Summary
This guide provides a definitive infrared (IR) spectroscopic characterization of 3-Bromo-N,5-dimethylbenzenesulfonamide . This compound represents a specific subclass of meta-substituted sulfonamides often utilized as scaffolds in the synthesis of protease inhibitors and antimicrobial agents.
For researchers and drug development professionals, the IR spectrum of this molecule serves as a primary "fingerprint" for structural verification. Unlike simple aliphatic amines, the interplay between the electron-withdrawing sulfonyl group, the heavy bromine atom, and the meta-substitution pattern creates a unique vibrational signature. This guide moves beyond simple peak listing to explain the causality of the bands, providing a self-validating framework for purity assessment.
Structural Deconvolution & Vibrational Theory
To accurately interpret the spectrum, we must deconstruct the molecule into its constituent oscillators. The spectrum is a superposition of four distinct vibrational domains:
-
The Sulfonamide Core (
): The dominant dipole in the molecule. -
The Secondary Amine (
): Distinguished by a single N-H stretch, unlike primary sulfonamides. -
The Aromatic Scaffold (1,3,5-Trisubstituted): Specific out-of-plane (OOP) bending modes.
-
The Halogen Substituent (
): Low-frequency mass effects.
Visualization of Vibrational Modes
The following diagram maps the critical functional groups to their expected vibrational behaviors.
Figure 1: Structural deconvolution mapping functional groups to their diagnostic vibrational frequencies.
Detailed Spectral Assignment
The following table synthesizes data from standard spectroscopic libraries for N-methylbenzenesulfonamide derivatives and aryl halides. Use this for peak assignment.
| Region | Frequency (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |
| High Frequency | 3250 - 3290 | Medium, Sharp | N-H Stretch | Characteristic of secondary sulfonamides. Lack of a doublet (seen in |
| 3050 - 3080 | Weak | Ar-C-H Stretch | Tension of hydrogen atoms on the aromatic ring. | |
| 2960 - 2850 | Weak/Medium | Aliph-C-H Stretch | Asymmetric and symmetric stretching of the N-methyl and Ar-methyl groups. | |
| Fingerprint (Diagnostic) | 1320 - 1350 | Strong | The "Sulfonamide Flag." Highly polar bond results in intense absorption. | |
| 1150 - 1180 | Strong | Paired with the 1300 band; both must be present to confirm the sulfonyl group. | ||
| 1580 - 1600 | Medium | C=C Ring Stretch | "Ring breathing" mode, often split due to asymmetry caused by Br and | |
| 1440 - 1460 | Medium | Methyl Bend | Deformation of the | |
| 1065 - 1075 | Medium | Ar-Br In-plane | Characteristic aryl bromide band, distinct from aliphatic C-Br. | |
| 900 - 920 | Weak/Medium | S-N Stretch | Vibrational coupling between Sulfur and Nitrogen. | |
| Low Frequency | 840 - 870 | Strong | OOP Bending | Diagnostic for 1,3,5-substitution. Represents H-atoms moving out of the ring plane. |
| 660 - 700 | Strong | OOP Bending | Secondary diagnostic band for meta-substitution patterns. |
The "Meta-Substitution" Validation
The 1,3,5-substitution pattern (meta) is the most difficult to distinguish from 1,2,3-substitution. However, the presence of two strong bands in the 660–900 cm⁻¹ region is the key differentiator.
-
1,3,5-Trisubstituted: Expect strong bands at 660–700 cm⁻¹ and 840–870 cm⁻¹ .
-
1,2,3-Trisubstituted: Typically shifts lower, often showing a band near 760–780 cm⁻¹.
Experimental Protocol (Self-Validating)
To ensure data integrity, follow this Attenuated Total Reflectance (ATR) protocol. ATR is preferred over KBr pellets for this compound due to the hygroscopic nature of sulfonamides, which can result in water bands (~3400 cm⁻¹) obscuring the N-H stretch.
Workflow Diagram
Figure 2: Step-by-step ATR acquisition workflow for high-fidelity spectral data.
Critical Control Points
-
Background Validity: Ensure the background scan is free of residual solvent peaks. A contaminated background will produce negative peaks in the final spectrum.
-
Contact Pressure: Sulfonamides are often crystalline solids. Insufficient pressure on the ATR crystal results in weak intensity (low Signal-to-Noise). Ensure the strongest peak (
at ~1330) exceeds 60% absorbance or <40% Transmittance. -
Atmospheric Suppression: Look for the "doublet" of
at 2350 cm⁻¹. If prominent, purge the sample chamber or apply atmospheric correction algorithms.
Data Interpretation & Decision Logic
When reviewing the generated spectrum, use this logic flow to confirm identity:
-
Check 3200-3300 cm⁻¹:
-
Is there a single sharp band? -> Yes: Consistent with Secondary Sulfonamide (
). -
Are there two bands? -> No: Indicates primary sulfonamide impurity (
). -
Is it broad/missing? -> Check: Sample may be wet (H-bonding broadening) or deprotonated.
-
-
Check 1150 & 1330 cm⁻¹:
-
Are both strong? -> Yes: Confirms Sulfonyl group.
-
Is one missing? -> No: Suspect sulfoxide or sulfide degradation product.
-
-
Check Fingerprint (600-900 cm⁻¹):
-
Do peaks align with 1,3,5-substitution (690/850)? -> Yes: Confirms Regiochemistry.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for general functional group assignments).
-
National Institute of Standards and Technology (NIST). (2023). N-Methylbenzenesulfonamide IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for 1,3,5-trisubstituted benzene bending modes). Available at: [Link]
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Source for specific Aryl-Bromide and Sulfonamide frequency ranges).
Sources
Methodological & Application
Application Note: Strategic Synthesis of 3-Bromo-N,5-dimethylbenzenesulfonamide
Executive Summary & Strategic Rationale
This application note details the robust synthesis of 3-Bromo-N,5-dimethylbenzenesulfonamide , a high-value pharmacophore scaffold. This molecule is a "privileged structure" in medicinal chemistry, offering two distinct vectors for diversification:
-
The Aryl Bromide: A handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.
-
The Sulfonamide: A classic hydrogen-bond acceptor/donor motif critical for enzyme inhibition (e.g., carbonic anhydrase, kinase inhibitors).
Critical Synthetic Insight: The 1,3,5-substitution pattern of this molecule presents a specific regiochemical challenge. Direct chlorosulfonation of 3-bromotoluene is not viable because the methyl and bromo groups are ortho/para directors. Direct electrophilic substitution would predominantly yield the sulfonyl group at the 2, 4, or 6 positions (ortho/para to the methyl), not the desired 1-position (meta to both).
Therefore, this protocol utilizes a diazonium-mediated chlorosulfonyl replacement (Sandmeyer-type reaction) to guarantee the correct 1,3,5-regioisomer, followed by a controlled amidation.
Synthetic Workflow & Mechanism
The synthesis is divided into two phases:
-
Precursor Synthesis: Conversion of 3-bromo-5-methylaniline to the sulfonyl chloride via a diazonium intermediate.
-
Amidation: Nucleophilic attack of methylamine on the sulfonyl chloride.
Diagram 1: Regioselectivity & Reaction Pathway
Caption: Figure 1. Strategic route selection. Direct functionalization fails due to directing effects; the diazonium route ensures the correct 1,3,5-substitution pattern.
Detailed Experimental Protocols
Phase 1: Synthesis of 3-Bromo-5-methylbenzenesulfonyl Chloride
Note: If this intermediate is purchased commercially, proceed directly to Phase 2.
Principle: The amino group is converted to a diazonium salt, which then undergoes a radical-mediated oxidative coupling with sulfur dioxide catalyzed by copper(I) or copper(II) species.
Reagents:
-
3-Bromo-5-methylaniline (1.0 equiv)
-
Sodium Nitrite (NaNO2) (1.2 equiv)
-
Hydrochloric Acid (Conc.[1] 12M)
-
Glacial Acetic Acid[2]
-
Sulfur Dioxide (SO2) gas (or generated in situ from Na2S2O5)
-
Copper(II) Chloride (CuCl2) (Catalytic, 0.2 equiv)
Protocol:
-
Diazotization:
-
In a 3-neck flask, dissolve 3-bromo-5-methylaniline (10 mmol) in a mixture of conc. HCl (4 mL) and glacial acetic acid (10 mL).
-
Cool the mixture to -5°C to 0°C using an ice/salt bath.
-
Dropwise add a solution of NaNO2 (12 mmol) in water (2 mL), maintaining internal temperature < 5°C. Stir for 30 mins.
-
-
Sulfonylation (The Meerwein Modification):
-
In a separate vessel, saturate glacial acetic acid (15 mL) with SO2 gas (bubbled for 20 mins) or dissolve Na2S2O5 (excess). Add CuCl2 (2 mmol).
-
Add the cold diazonium solution portion-wise to the SO2/Cu mixture. Caution: Vigorous gas evolution (N2).
-
Allow to warm to room temperature (RT) and stir for 2 hours.
-
-
Workup:
-
Pour onto crushed ice. The sulfonyl chloride will precipitate as an oil or solid.
-
Extract with Dichloromethane (DCM). Wash with cold water.
-
Dry over MgSO4 and concentrate in vacuo. Use immediately for Phase 2 to avoid hydrolysis.
-
Phase 2: Amidation (The Core Coupling)
Principle: Nucleophilic acyl substitution at the sulfur center. The reaction is highly exothermic; temperature control is vital to prevent bis-sulfonylation (though less common with methylamine) or hydrolysis.
Reagents:
-
3-Bromo-5-methylbenzenesulfonyl chloride (from Phase 1)
-
Methylamine (2.0 M in THF or 40% aq. solution) (3.0 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv - optional if excess amine is used)
-
Solvent: Anhydrous DCM or THF.
Step-by-Step Protocol:
-
Setup:
-
Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Dissolve the sulfonyl chloride (1.0 equiv) in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
-
Addition:
-
Add the Methylamine solution (3.0 equiv) dropwise over 10 minutes.
-
Note: If using methylamine hydrochloride salt, add the salt first, followed by the dropwise addition of TEA (3.0 equiv) to liberate the free amine in situ.
-
-
Reaction:
-
Allow the mixture to warm to RT.
-
Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[3] Conversion is usually complete within 1-2 hours.
-
-
Workup (Crucial for Purity):
-
Acid Wash: Dilute with DCM and wash with 1M HCl. Why? This removes unreacted methylamine and any pyridine/TEA used. The sulfonamide product is neutral/acidic and stays in the organic layer.
-
Base Wash (Optional): Wash with sat.[4] NaHCO3 to remove any hydrolyzed sulfonic acid byproduct.
-
Dry & Concentrate: Dry organic layer over Na2SO4, filter, and evaporate.
-
-
Purification:
-
Typically, the product is obtained as a white/off-white solid of high purity (>95%).
-
If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).
-
Analytical Data & Troubleshooting
Expected Characterization Data
| Technique | Expected Signal / Result | Interpretation |
| 1H NMR (400 MHz, DMSO-d6) | δ 7.8 - 7.6 ppm (m, 3H) | Aromatic protons (1,3,5 pattern). |
| δ 7.5 ppm (q, 1H, broad) | -NH -SO2 (Sulfonamide proton). | |
| δ 2.45 ppm (d, 3H) | N-Me (Couples to NH). | |
| δ 2.38 ppm (s, 3H) | Ar-Me (Aryl methyl group). | |
| LC-MS (ESI+) | m/z ~ 278/280 [M+H]+ | Characteristic 1:1 bromine isotope pattern ( |
| Appearance | White to off-white crystalline solid |
Troubleshooting Guide (Decision Tree)
Caption: Figure 2. Troubleshooting common pitfalls in sulfonamide synthesis.
References
-
General Sulfonamide Synthesis
-
Sandmeyer-Type Chlorosulfonation
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Target Molecule Data
-
PubChem Compound Summary for CID 24866635 (3-Bromo-N,5-dimethylbenzenesulfonamide).
-
Disclaimer: This protocol involves hazardous chemicals (SO2, Diazonium salts). All procedures must be performed in a fume hood with appropriate PPE.
Sources
- 1. rsc.org [rsc.org]
- 2. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5- - Google Patents [patents.google.com]
- 3. 1020252-91-8|3-Bromo-N,5-dimethylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 4. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN117551005A - A kind of synthesis method of 2-bromobenzenesulfonyl chloride and its derivatives - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
Suzuki coupling reactions with 3-Bromo-N,5-dimethylbenzenesulfonamide
Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 3-Bromo-N,5-dimethylbenzenesulfonamide
Executive Summary
This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 3-Bromo-N,5-dimethylbenzenesulfonamide (CAS: 1020252-91-8) as the electrophilic partner. This scaffold is a critical building block in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR modulators where the sulfonamide moiety acts as a key hydrogen-bond donor/acceptor.
While aryl bromides are standard substrates for Palladium-catalyzed couplings, this specific compound presents unique challenges:
-
Acidic Protons: The secondary sulfonamide (
) possesses an acidic proton ( ), which can consume base and potentially coordinate to the metal center. -
Electronic Activation: The electron-withdrawing sulfonamide group at the meta position activates the C-Br bond for oxidative addition, generally facilitating the reaction compared to electron-neutral systems.
-
Steric Environment: The C5-methyl group introduces mild steric bulk, influencing ligand selection.
This guide provides two distinct protocols: Method A (General Purpose) for standard boronic acids, and Method B (High Performance) for sterically hindered or unstable boronic acids.
Chemical Context & Mechanistic Strategy
Substrate Analysis
-
Compound: 3-Bromo-N,5-dimethylbenzenesulfonamide[1]
-
Structure: A benzene core substituted with a bromine at C3, a methyl group at C5, and an
-methylsulfonamide at C1. -
Reactivity Profile:
-
Electrophile: Activated Aryl Bromide.
-
Competing Pathways: Dehalogenation (if solvent is not dry/degassed), Sulfonamide N-arylation (rare under standard Suzuki conditions but possible with specific ligands).
-
Catalytic Cycle & Optimization Logic
The mechanism follows the standard Pd(0)/Pd(II) cycle. The critical deviation for this substrate is the role of the base. The base must be strong enough to activate the boronic acid (forming the boronate species) but compatible with the acidic sulfonamide nitrogen.
-
Base Selection: We recommend Potassium Phosphate Tribasic (
) over Carbonates. Its higher basicity ensures efficient transmetallation even if the sulfonamide is partially deprotonated. -
Ligand Selection:
- : Excellent for standard couplings; the large bite angle promotes reductive elimination.
-
XPhos/SPhos: Required for difficult couplings (heteroaryl boronic acids) to prevent catalyst arrest.
Figure 1: Catalytic cycle emphasizing the activation of the aryl bromide by the sulfonamide group.
Experimental Protocols
Method A: General Protocol (Robust & Scalable)
Best for: Phenylboronic acids, simple heteroaryls, and initial screening.
Reagents:
-
Substrate: 3-Bromo-N,5-dimethylbenzenesulfonamide (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), boronic acid (1.2 equiv), and
(0.05 equiv). -
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (
). -
Solvent Addition: Add degassed 1,4-Dioxane via syringe.
-
Base Addition: Add degassed 2.0 M aqueous
(3.0 equiv). Note: The mixture will become biphasic. -
Reaction: Heat the mixture to 90°C with vigorous stirring (1000 rpm) to ensure phase mixing. Monitor by TLC or LC-MS.
-
Typical Time: 2–6 hours.[2]
-
-
Workup: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (
). Wash combined organics with brine, dry over , filter, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Method B: High-Efficiency Protocol (Buchwald Conditions)
Best for: Sterically hindered boronic acids, unstable substrates, or when Method A fails.
Reagents:
-
Catalyst Source:
(2 mol%) -
Ligand: XPhos or SPhos (4-8 mol%, 1:2 Pd:L ratio)
-
Base:
(3.0 equiv, solid or aqueous) -
Solvent: n-Butanol or Toluene/Water (10:1)
Key Difference: The use of dialkylbiaryl phosphine ligands (XPhos) creates a highly active catalyst system capable of coupling hindered systems and preventing protodeboronation of the boronic acid.
Optimization & Screening Workflow
When scaling up or adapting for new derivatives, follow this logic flow to determine the optimal conditions.
Figure 2: Decision tree for reaction optimization.
Representative Data & Scope
The following data summarizes expected outcomes based on the electronic properties of the substrate and standard Suzuki coupling literature for aryl sulfonamides.
| Entry | Boronic Acid (Ar-B(OH)2) | Conditions | Expected Yield | Notes |
| 1 | Phenylboronic acid | Method A | 85-95% | Standard benchmark. |
| 2 | 4-Methoxyphenylboronic acid | Method A | 80-90% | Electron-rich partners couple well. |
| 3 | 3-Pyridinylboronic acid | Method A | 60-75% | Potential Pd coordination by Pyridine; Method B may improve yield. |
| 4 | 2,6-Dimethylphenylboronic acid | Method B | 70-85% | Steric hindrance requires XPhos/SPhos. |
| 5 | 1-Methyl-1H-pyrazol-4-ylboronic acid | Method A | 75-85% | Common scaffold in kinase inhibitors. |
Troubleshooting & Critical Parameters
-
"Pd Black" Formation:
-
Cause: Catalyst decomposition due to lack of stabilizing ligands or oxygen leakage.
-
Solution: Ensure rigorous degassing. If using Method B, ensure the Ligand:Pd ratio is
.
-
-
Low Conversion with Free Sulfonamide:
-
Cause: The acidic NH (pKa ~10) consumes 1 equiv of base.
-
Solution: Increase base loading to 3.0–3.5 equivalents. Do not protect the sulfonamide unless absolutely necessary (e.g., with DMB or SEM), as deprotection adds steps.
-
-
Hydrolysis of Acetamides/Esters:
-
If the coupling partner contains sensitive groups, switch from
(pH ~11) to or mild bases like , though reaction rates may slow.
-
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link
-
Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 , 41(11), 1461–1473. Link
-
Sun, X.; et al. "Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides."[3] Journal of Organic Chemistry, 2012 , 77(9), 4454–4459.[3] (Demonstrates compatibility of sulfonamide-like species). Link
-
BenchChem. "Application Notes: Suzuki Coupling Reactions." (General protocols for hindered substrates). Link
-
PubChem. "Compound Summary: 3-Bromo-N,5-dimethylbenzenesulfonamide." (Physicochemical properties).[2][4][5][6][7][8][9] Link
Sources
- 1. 1020252-91-8|3-Bromo-N,5-dimethylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. 3-Bromo-5-(cyclopropanesulfonamido)-N,N-dimethylbenzamide | C12H15BrN2O3S | CID 134813622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]
- 4. 3-bromo-N,N-dimethylpentanamide | C7H14BrNO | CID 19856178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. 3-bromo-N,N-dimethylbenzenesulphonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-N,5-dimethylbenzenesulfonamide
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has revolutionized the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2][4] The reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable tool for researchers, scientists, and drug development professionals.[1]
This guide provides a detailed examination of the Buchwald-Hartwig amination applied to a specific and challenging substrate: 3-bromo-N,5-dimethylbenzenesulfonamide. The presence of the electron-withdrawing sulfonamide group and the N-alkylation introduces specific electronic and steric considerations that necessitate a carefully optimized protocol. This document will not only provide a step-by-step experimental procedure but also delve into the underlying mechanistic principles that govern the selection of each reaction component, thereby empowering the user to troubleshoot and adapt the protocol as needed.
Mechanistic Underpinnings: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for rational protocol design and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[5][6]
The generally accepted catalytic cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.[7]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a more nucleophilic amido species.
-
Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the active Pd(0) catalyst.[5]
The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent. For an electron-deficient substrate like 3-bromo-N,5-dimethylbenzenesulfonamide, the oxidative addition is generally facile. However, the subsequent steps, particularly the reductive elimination, can be challenging. The selection of a suitable ligand is therefore critical to promote this final, product-forming step.
Visualizing the Catalytic Cycle
To illustrate the intricate steps of this powerful transformation, the following diagram outlines the catalytic cycle of the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Component Selection: A Rationale-Driven Approach
The success of the Buchwald-Hartwig amination of 3-bromo-N,5-dimethylbenzenesulfonamide hinges on the judicious selection of the following components:
| Component | Recommended Choice | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or [Pd(allyl)Cl]₂ | Pd₂(dba)₃ is a common, air-stable Pd(0) source.[8] [Pd(allyl)Cl]₂ is another effective precatalyst that is readily available.[9] |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) | Bulky, electron-rich biaryl phosphine ligands are crucial for promoting the reductive elimination of electron-deficient aryl halides.[8][10] XPhos is a versatile and widely used ligand for such transformations.[8][9] BrettPhos is particularly effective for coupling primary amines.[5] |
| Base | Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) | A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is a common and effective choice.[11] For substrates sensitive to strong bases, a weaker inorganic base like K₃PO₄ can be a viable alternative.[8] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic, non-polar, or moderately polar solvents are typically used. Toluene is a common choice, while dioxane can also be effective.[9] The solvent should be anhydrous to prevent unwanted side reactions. |
| Temperature | 80-110 °C | Elevated temperatures are generally required to drive the reaction to completion. The optimal temperature may need to be determined empirically. |
Detailed Experimental Protocol
This protocol provides a starting point for the Buchwald-Hartwig amination of 3-bromo-N,5-dimethylbenzenesulfonamide with a generic primary or secondary amine. Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
3-Bromo-N,5-dimethylbenzenesulfonamide (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.01-0.05 equiv) or [Pd(allyl)Cl]₂ (0.01-0.05 equiv)
-
XPhos (0.02-0.10 equiv) or BrettPhos (0.02-0.10 equiv)
-
Sodium tert-butoxide (1.5-2.0 equiv) or Potassium Phosphate (2.0-3.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add 3-bromo-N,5-dimethylbenzenesulfonamide, the palladium precatalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base and the amine.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Workflow for Experimental Setup
The following diagram illustrates the general workflow for setting up the Buchwald-Hartwig amination reaction.
Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality reagents- Incorrect base or ligand | - Use a fresh batch of palladium precatalyst and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Purify starting materials if necessary.- Screen different ligands and bases. |
| Formation of Side Products (e.g., Hydrodehalogenation) | - Inappropriate ligand- Reaction temperature too high | - Use a bulkier, more electron-rich ligand.- Lower the reaction temperature. |
| Incomplete Reaction | - Insufficient reaction time or temperature- Catalyst deactivation | - Increase reaction time or temperature.- Increase catalyst loading. |
Conclusion
The Buchwald-Hartwig amination of 3-bromo-N,5-dimethylbenzenesulfonamide is a feasible yet challenging transformation that requires careful optimization of reaction conditions. By understanding the mechanistic principles and selecting the appropriate catalyst, ligand, and base, researchers can successfully synthesize the desired N-aryl sulfonamide products. The protocol and guidelines presented in this document provide a solid foundation for achieving this and for adapting the methodology to other similar substrates in the pursuit of novel chemical entities.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][4][12][13] thiadiazole with substituted anilines at conventional heating in Schlenk tube. [Link]
-
Semantic Scholar. Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Expanding Pd‐Catalyzed C—N Bond‐Forming Processes: The First Amidation of Aryl Sulfonates, Aqueous Amination, and Complementarity with Cu‐Catalyzed Reactions. [Link]
-
National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Optimization of reaction conditions for the reaction of aryl bromide (double step). [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ResearchGate. Buchwald-Hartwig amination reaction of aryl halides using heterogeneous catalyst based on Pd nanoparticles decorated on chitosan functionalized graphene oxide | Request PDF. [Link]
-
Journal of the American Chemical Society. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. [Link]
-
Nature Protocols. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]
-
ResearchGate. Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | Request PDF. [Link]
-
PubMed. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. [Link]
-
Syracuse University SURFACE. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link]
-
ResearchGate. Expanding Pd-Catalyzed C−N Bond-Forming Processes: The First Amidation of Aryl Sulfonates, Aqueous Amination, and Complementarity with Cu-Catalyzed Reactions. [Link]
-
Macmillan Group, Princeton University. Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. [Link]
-
National Institutes of Health. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
-
ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS Publications. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
Strategic Utilization of 3-Bromo-N,5-dimethylbenzenesulfonamide in Kinase Inhibitor Synthesis
[1]
Executive Summary
This Application Note details the strategic deployment of 3-Bromo-N,5-dimethylbenzenesulfonamide (Fragment A) as a privileged scaffold in the synthesis of Type I and Type II kinase inhibitors.[1] Due to its unique substitution pattern—featuring a reactive aryl bromide handle, a hydrophobic methyl core, and a polar sulfonamide tail—this intermediate is critical for accessing the "back pocket" or "solvent-exposed" regions of kinase ATP-binding sites (e.g., BRAF, VEGFR-2, PI3K).[1]
This guide provides optimized protocols for Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination , addressing specific challenges such as sulfonamide acidity and catalyst poisoning.[1]
Structural Rationale & Pharmacophore Logic[1][2]
The utility of 3-Bromo-N,5-dimethylbenzenesulfonamide lies in its ability to satisfy multiple binding requirements simultaneously. In Fragment-Based Drug Design (FBDD), this molecule serves as a "linker-binder."[1]
Mechanistic Role in ATP Binding Pocket[1][3]
-
The Sulfonamide (
): -
The 5-Methyl Group:
-
Provides van der Waals contacts within the hydrophobic cleft, often displacing conserved water molecules to gain entropic favorability.[1]
-
-
The 3-Bromo Handle:
Visualization: Structural Activity Relationship (SAR)
The following diagram illustrates how this fragment integrates into a typical kinase inhibitor architecture.
Figure 1: Pharmacophore mapping of the 3-Bromo-N,5-dimethylbenzenesulfonamide fragment within the kinase ATP pocket.[1]
Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Cross-Coupling
Objective: To couple the 3-bromo fragment with an aryl-boronic acid (e.g., a pyrimidine boronate) to construct the inhibitor core.[1]
Challenge: The acidic proton of the sulfonamide (
Materials
-
Substrate: 3-Bromo-N,5-dimethylbenzenesulfonamide (1.0 equiv)
-
Partner: Aryl Boronic Acid/Pinacol Ester (1.2 equiv)[1]
-
Catalyst:
(5 mol%)[1] -
Base:
(3.0 equiv) or (2.0 equiv) for difficult substrates.[1] -
Solvent: 1,4-Dioxane : Water (4:1 ratio).[1]
Step-by-Step Methodology
-
Degassing: In a reaction vial, combine the Substrate (264 mg, 1.0 mmol) and Aryl Boronic Acid (1.2 mmol). Dissolve in 1,4-Dioxane (4 mL). Sparge with Argon for 10 minutes.
-
Why: Oxygen poisons Pd(0) species, leading to homocoupling byproducts.[1]
-
-
Catalyst Addition: Add
(41 mg, 0.05 mmol) and the aqueous solution of (3M, 1 mL).-
Note: The biphasic system ensures the inorganic base dissolves while the organic reactants remain in dioxane.
-
-
Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor by LC-MS.[1]
-
Endpoint: Disappearance of the bromide peak (
or UV trace).[1]
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).[1]
-
Critical Step: If the product contains basic nitrogens (e.g., pyridines), adjust aqueous pH to ~8 before extraction to prevent salt formation.[1]
-
-
Purification: Dry organic layer over
, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination
Objective: To replace the bromine with an amine (C-N bond formation), common in CDK inhibitors.[1]
Materials
-
Catalyst System:
(2 mol%) + XPhos (4 mol%).[1] -
Base:
(Dry, micronized, 2.0 equiv).[1] -
Solvent: Toluene or t-Amyl Alcohol (Anhydrous).[1]
Step-by-Step Methodology
-
Pre-complexation: In a glovebox or under Argon, mix
and XPhos in Toluene and stir for 5 mins at RT to generate the active catalytic species ( ). -
Addition: Add 3-Bromo-N,5-dimethylbenzenesulfonamide (1.0 equiv), the Amine partner (1.2 equiv), and
. -
Heating: Heat to 100°C for 16 hours.
-
Troubleshooting: If conversion is low, switch solvent to t-Amyl Alcohol to increase reaction temperature to 110°C.[1]
-
-
Scavenging: Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium before chromatography.[1]
Synthesis Workflow Visualization
The following flowchart outlines the decision tree for processing this intermediate based on the target kinase class.
Figure 2: Synthetic decision tree for 3-Bromo-N,5-dimethylbenzenesulfonamide functionalization.[1]
QC & Troubleshooting Data[1]
Reaction Optimization Table
The following data summarizes optimization runs for the Suzuki coupling of the 3-bromo fragment with 4-pyridinylboronic acid.
| Entry | Catalyst (5 mol%) | Base (2 eq) | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | DME/Water | 80 | 45 | Significant debromination observed.[1] | ||
| 2 | Dioxane/Water | 90 | 92 | Optimal condition. Clean conversion.[1] | ||
| 3 | Toluene | 100 | 68 | Slow reaction; solubility issues.[1] | ||
| 4 | THF | 70 | 55 | Incomplete conversion after 24h.[1] |
Analytical Purity Standards
References
-
Al-Sayad, K. et al. (2024).[1][2] "Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer." Bioorganic Chemistry. Link
-
Yoneda Labs. (2023).[1] "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Technical Resources. Link
-
Liaw, Y. et al. (2010).[1] "Synthesis of Sulfonamide-Based Kinase Inhibitors From Sulfonates." Organic & Biomolecular Chemistry. Link
-
Macmillan Group. (2005).[1] "B-Alkyl Suzuki Couplings: Mechanism and Protocols." Princeton University Chemistry Department.[1] Link
-
Akili, S. et al. (2021).[1][3] "Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors." International Journal of Organic Chemistry. Link
Sources
- 1. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment [scirp.org]
Application Note: HPLC Analysis of 3-Bromo-N,5-dimethylbenzenesulfonamide
Method Development, Optimization, and Validation Protocols
Executive Summary
This technical guide provides a comprehensive protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Bromo-N,5-dimethylbenzenesulfonamide . As a halogenated sulfonamide derivative, this molecule serves as a critical building block in medicinal chemistry, particularly in the synthesis of antiviral and anti-inflammatory agents.[1]
The protocols below address the specific physicochemical challenges of this analyte:
-
Hydrophobicity: The bromine and methyl substituents increase lipophilicity (LogP ~2.5–2.8), requiring optimized organic modifier gradients.[1]
-
Acidity: The secondary sulfonamide moiety (
) is weakly acidic (pKa ~10–11).[1] Control of mobile phase pH is critical to suppress ionization and ensure robust retention.[1] -
Regio-isomerism: Synthetic routes often yield positional isomers (e.g., 2-bromo or 4-bromo analogs) which require specific stationary phase selectivity.[1]
Physicochemical Context & Strategy
Before initiating the workflow, we must ground our method in the molecule's properties.[1]
| Parameter | Value (Approx.) | Chromatographic Implication |
| Structure | 3-Bromo-5-methyl-N-methylbenzenesulfonamide | Aromatic ring provides UV absorption; Br/Me groups provide hydrophobic retention.[1] |
| Molecular Weight | 278.17 g/mol | Suitable for standard HPLC and LC-MS.[1] |
| LogP | 2.5 – 2.8 | Moderate hydrophobicity.[1] Expect retention on C18 around 40-60% organic modifier.[1] |
| pKa (Sulfonamide) | ~10.5 | The N-H proton is acidic.[1] At neutral pH, it exists in equilibrium.[1] Action: Use acidic pH (< 3.0) to keep the molecule fully protonated (neutral) for consistent retention.[1] |
| UV Maxima | ~210 nm, ~254 nm | Primary detection at 254 nm reduces solvent noise; 210 nm offers higher sensitivity but requires high-purity solvents.[1] |
Experimental Protocols
Reagents and Instrumentation
-
System: HPLC/UHPLC with Diode Array Detector (DAD) and thermostatted column compartment.[1][2]
-
Solvents: HPLC Grade Acetonitrile (ACN) and Water.[1] Methanol (MeOH) is a viable alternative but ACN is preferred for lower backpressure and UV transparency.[1]
-
Additives: Formic Acid (LC-MS grade) or Phosphoric Acid (if MS is not required).[1]
-
Reference Standard: 3-Bromo-N,5-dimethylbenzenesulfonamide (>98% purity).[1][3]
Protocol A: Rapid Scouting Method (Generic)
Use this protocol for initial purity assessment or when characterizing unknown crude mixtures.[1]
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 100 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: 254 nm (bandwidth 4 nm), Ref 360 nm.[1]
Gradient Table (Scouting):
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Equilibrium |
| 10.0 | 95 | Linear Ramp |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibration |
| 15.0 | 5 | End |
Protocol B: Optimized High-Resolution Method
Use this protocol for final quality control (QC) and separation of close-eluting impurities (e.g., regioisomers).[1]
Scientific Rationale:
To separate the target 3-bromo isomer from potential 2-bromo or 4-bromo synthetic byproducts, a standard C18 column may be insufficient due to similar hydrophobicity.[1] We employ a Phenyl-Hexyl stationary phase here.[1] The
-
Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl), 150 x 4.6 mm, 2.6 µm (Core-Shell).[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Flow Rate: 1.2 mL/min.[1]
-
Temperature: 35°C (Slightly elevated T improves mass transfer).[1]
Gradient Table (Optimized):
| Time (min) | % Mobile Phase B | Rationale |
|---|---|---|
| 0.0 | 30 | Start higher to reduce run time (LogP > 2). |
| 8.0 | 70 | Shallow gradient focuses on the hydrophobic region.[1] |
| 9.0 | 95 | Column wash.[1] |
| 11.0 | 95 | Hold wash.[1] |
| 11.1 | 30 | Return to initial. |
| 14.0 | 30 | Re-equilibration.[1] |
Method Development Workflow (Logic Map)
The following diagram illustrates the decision-making process for optimizing the separation of 3-Bromo-N,5-dimethylbenzenesulfonamide, particularly when facing isomeric challenges.
Caption: Decision tree for optimizing HPLC separation of halogenated sulfonamides, focusing on selectivity and peak shape.
Validation Parameters (ICH Q2 Guidelines)
To ensure the method is "Trustworthy" and "Self-Validating," the following criteria must be met during the validation phase.
| Parameter | Acceptance Criteria | Experimental Note |
| System Suitability | Tailing Factor ( | If |
| Linearity | Typical range: 10 µg/mL to 200 µg/mL.[1] | |
| Precision (Repeatability) | RSD < 1.0% for retention time; RSD < 2.0% for area (n=6).[1] | Critical for quantitative assays in drug development.[1] |
| LOD / LOQ | S/N > 3 (LOD) and S/N > 10 (LOQ). | Estimated LOQ: ~0.1 µg/mL at 254 nm.[1] |
| Robustness | Resolution > 1.5 despite | Sulfonamides are sensitive to pH; ensure buffer is within |
Troubleshooting Guide
Problem: Peak splitting or shoulder.
-
Cause: Sample solvent is too strong (e.g., dissolved in 100% DMSO or ACN) while the initial gradient is high aqueous.[1]
-
Solution: Dilute sample in the starting mobile phase (e.g., 30:70 ACN:Water) to induce "focusing" at the column head.[1]
Problem: Retention time drift.
-
Cause: pH fluctuation affecting the sulfonamide ionization state.[1]
-
Solution: Use a buffered mobile phase (Ammonium Formate or Phosphate) rather than simple acid addition (0.1% Formic Acid) to stabilize pH.[1]
Problem: Carryover.
-
Cause: The hydrophobic bromine/methyl groups may adsorb to the injector rotor seal.[1]
-
Solution: Implement a needle wash with 50:50 ACN:Isopropanol.[1]
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text for HPLC method development logic).
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1] (Specifics on sulfonamide and small molecule analysis).
-
PubChem. (2025).[1] Compound Summary: 3-Bromo-N,5-dimethylbenzenesulfonamide.[1][5] (Used for physicochemical property estimation).[1][6]
-
Phenomenex. (2024).[1] Selectivity of Phenyl-Hexyl Phases for Aromatic Isomers. (Source for stationary phase selection logic).
Sources
- 1. 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide | C13H15BrN2O4S | CID 18006165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N,n-dimethyl 3-bromo-5-methylbenzenesulfonamide at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]
- 4. rsc.org [rsc.org]
- 5. 1020252-91-8|3-Bromo-N,5-dimethylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 6. 3-bromo-N,N-dimethylpentanamide | C7H14BrNO | CID 19856178 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Troubleshooting Low Yield in 3-Bromo-N,5-dimethylbenzenesulfonamide Synthesis
Introduction: The Kinetic Competition
The synthesis of 3-Bromo-N,5-dimethylbenzenesulfonamide is a classic nucleophilic substitution at the sulfur center, typically involving the reaction of 3-bromo-5-methylbenzenesulfonyl chloride with methylamine.
While theoretically simple, this reaction frequently suffers from low yields due to a "Silent Killer": Competitive Hydrolysis .[1] The sulfonyl chloride electrophile is engaged in a kinetic race between the amine (to form the product) and adventitious water (to form the water-soluble sulfonic acid). Furthermore, the specific substitution pattern (3-Bromo, 5-Methyl) creates unique electronic effects that can deceive standard work-up protocols.[1]
This guide moves beyond generic advice to address the specific physicochemical traps inherent to this scaffold.
Phase 1: Diagnostic Workflow
Before altering your chemistry, you must diagnose where the loss is occurring. Use this logic flow to pinpoint the failure mode.
Figure 1: Diagnostic decision tree for isolating the root cause of yield loss.[1]
Phase 2: Technical Deep Dive & FAQs
The "pH Trap" (Work-up Losses)
Q: I see full conversion on TLC, but after washing with NaOH to remove excess sulfonyl chloride, my yield plummeted. Where did it go?
Technical Insight: This is the most common error with N-methyl sulfonamides.
-
The Science: Sulfonamides containing an N-H bond are acidic. The pKa of N-methylbenzenesulfonamide derivatives is typically in the range of 11.0 – 11.5 [1].
-
The Trap: If you wash your organic layer with 1M NaOH (pH 14) or even saturated Carbonate (pH ~11-12) to remove impurities, you will deprotonate your product (
).[1] The resulting anion is highly water-soluble and is discarded with the aqueous waste.
The Fix:
-
Acidic/Neutral Wash: Use 1M HCl or saturated NH₄Cl for your aqueous washes.
-
Recovery: If you suspect this has happened, take your aqueous waste, acidify it to pH 2 with HCl, and re-extract with Ethyl Acetate.[1]
Reagent Quality (The Hydrolysis Vector)
Q: My sulfonyl chloride is a solid. It looks fine, but the reaction is sluggish.
Technical Insight:
3-Bromo-5-methylbenzenesulfonyl chloride is sensitive to moisture. Over time, it hydrolyzes to the corresponding sulfonic acid (
-
The Trap: The sulfonic acid is not electrophilic . It will not react with methylamine. Furthermore, the HCl generated consumes your amine nucleophile, forming unreactive methylamine hydrochloride salts.[1]
-
Verification: Run a TLC of your starting material against a known pure standard. If you see a baseline spot (sulfonic acid), your reagent is compromised.[1]
The Fix:
-
Recrystallization: Purify the sulfonyl chloride using dry hexane/toluene if significant hydrolysis is observed.
-
Stoichiometry Adjustment: If purification isn't possible, increase the equivalents of methylamine (to 2.5 - 3.0 eq) to compensate for the portion neutralized by HCl.
Electronic Effects & Reactivity
Q: Does the 3-Bromo-5-Methyl substitution pattern make this reaction harder than a standard tosyl chloride reaction?
Technical Insight: Yes, slightly.
-
3-Bromo (Meta): Electron-withdrawing (Inductive effect,
).[1] This actually activates the sulfur center for nucleophilic attack, making it more reactive than a simple tolyl derivative. -
5-Methyl (Meta): Weakly electron-donating.
-
Net Effect: The molecule is moderately reactive. However, this increased reactivity applies to both the amine (good) and water (bad).[1] If your solvent (DCM or THF) is "wet," the activated sulfonyl chloride will hydrolyze faster than a standard tosyl chloride [2].[1]
Phase 3: Optimized Experimental Protocol
This protocol uses anhydrous conditions to eliminate the hydrolysis variable.
Target: 3-Bromo-N,5-dimethylbenzenesulfonamide Scale: 1.0 mmol basis
Materials
-
SM: 3-Bromo-5-methylbenzenesulfonyl chloride (1.0 eq)
-
Nucleophile: Methylamine (2.0 M in THF) (1.2 eq)
-
Base: Triethylamine (TEA) (1.5 eq) [Acts as an HCl scavenger][1]
-
Solvent: Anhydrous Dichloromethane (DCM)[1]
-
Catalyst: DMAP (0.1 eq) [Optional: accelerates difficult substrates][1]
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask and cool under
atmosphere. -
Dissolution: Add Sulfonyl Chloride (1.0 eq) and anhydrous DCM (concentration ~0.2 M).
-
Cooling: Cool the solution to 0°C (Ice bath). Critical: Controlling the exotherm prevents side reactions.
-
Addition:
-
Add TEA (1.5 eq) first.
-
Add Methylamine/THF (1.2 eq) dropwise over 5-10 minutes.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Quench & Workup (The Critical Step):
-
Isolation: Dry over
, filter, and concentrate in vacuo.
Phase 4: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Product lost to aqueous layer (High pH). | Acidify aqueous layer to pH 2 and re-extract. Avoid NaOH washes. |
| Starting Material Remains | Sulfonyl chloride hydrolyzed (inactive); Amine consumed by HCl. | Check SM purity. Use anhydrous solvents.[4] Increase Amine equivalents. |
| Impure Oil Isolated | Excess Sulfonyl Chloride remaining. | Use a slight excess of Amine (1.1-1.2 eq) to ensure full consumption of the difficult-to-remove chloride. |
| Baseline Spot on TLC | Formation of Sulfonic Acid (Hydrolysis). | Ensure glassware is dry. Switch from Schotten-Baumann (water/DCM) to Anhydrous (DCM/TEA).[1] |
References
-
PubChem Compound Summary. "N-Methylbenzenesulfonamide." National Center for Biotechnology Information. Accessed Oct 26, 2023.[1] Link
- Supports pKa d
-
RSC Advances. "Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides." Journal of the Chemical Society B. Link[1]
- Supports mechanistic claims regarding substituent effects on hydrolysis r
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1]
- Standard reference for sulfonamide synthesis protocols and workup procedures.
Sources
- 1. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fsis.usda.gov [fsis.usda.gov]
- 3. N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. Benzenesulfonamide | 98-10-2 [chemicalbook.com]
Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling with Aryl Bromides
Executive Summary
Welcome to the Advanced Synthesis Support Center. You are likely here because your Suzuki-Miyaura coupling—a reaction usually touted for its robustness—has failed. While aryl bromides are the "Goldilocks" electrophiles (more reactive than chlorides, more stable than iodides), they are prone to specific failure modes involving catalyst deactivation, protodeboronation, and steric stalling.
This guide moves beyond basic textbook definitions. We analyze causality (why it failed) and provide self-validating protocols (how to prove it's fixed).
Diagnostic Workflow
Before altering variables, identify your failure mode using the visual logic tree below.
Figure 1: Diagnostic decision tree for categorizing reaction failures based on crude mixture analysis (NMR/LCMS).
Technical Support Q&A
Category 1: The "Dead" Reaction (0% Conversion)
User Report: "I mixed everything, heated it to 80°C overnight, but TLC shows only starting materials. The catalyst is Pd(PPh3)4."[1][2]
Root Cause Analysis: The most common cause for zero conversion with Pd(PPh3)4 is oxidation . This "tetrakis" catalyst is an 18-electron Pd(0) species that is notoriously air-sensitive. If it is yellow-orange, it is good. If it is brown/black before heating, it has oxidized to inactive Pd(II) oxides. Alternatively, the oxidative addition step is failing due to an electron-rich aryl bromide deactivating the C-Br bond.
Troubleshooting Protocol:
-
The "Color Test": Inspect your Pd(PPh3)4. It must be bright yellow. If it looks like curry powder or dirt, discard it.
-
Switch to a Precatalyst: Stop using unstable Pd(0) sources. Use an air-stable Pd(II) precatalyst that reduces in situ.
-
Recommendation:Pd(dppf)Cl2·DCM or Pd(OAc)2 + SPhos .
-
-
Force Oxidative Addition: If your aryl bromide has electron-donating groups (e.g., 4-OMe-Ph-Br), the C-Br bond is strong. You need a bulky, electron-rich ligand to facilitate oxidative addition.
Data Table 1: Catalyst Selection Guide
| Substrate Nature | Recommended Catalyst System | Why? |
| Standard / Electron-Deficient | Pd(dppf)Cl2[3]·DCM (3-5 mol%) | Robust, air-stable, resists dehalogenation. |
| Electron-Rich / Steric Hindrance | Pd2(dba)3 + SPhos or XPhos | Buchwald ligands facilitate difficult oxidative addition. |
| Heterocycles (N-containing) | Pd(OAc)2 + XPhos | Prevents catalyst poisoning by N-coordination. |
Category 2: The "Vanishing" Boronic Acid (Protodeboronation)
User Report: "My aryl bromide is untouched, but the boronic acid is gone. I see a peak in LCMS corresponding to the boronic acid stripped of boron (Ar-H)."
Root Cause Analysis: This is protodeboronation .[4][5] Under basic, aqueous conditions, the C-B bond hydrolyzes. This is competitive with the transmetalation step. It is particularly severe for:
-
2-Substituted heteroaryl boronic acids (e.g., 2-pyridyl).[8]
-
High pH or excessive water.
Mechanistic Insight: Base-catalyzed protodeboronation proceeds via a boronate "ate" complex which gets protonated by water. If transmetalation is slow (due to a crowded Pd center), hydrolysis wins.
Corrective Actions:
-
The "Slow Release" Protocol: Do not add all boronic acid at once. Add it portion-wise or via syringe pump to keep the standing concentration low, favoring the catalyst over water.
-
Switch Reagents: Use MIDA boronates or Potassium Trifluoroborates (R-BF3K) . These hydrolyze slowly, releasing the active boronic acid at a rate that matches the catalytic cycle [1].
-
Reduce Water/Base: Switch to anhydrous conditions using Cs2CO3 or K3PO4 in Dioxane/DMF. The trace water in the solvent is often enough for activation without promoting rapid hydrolysis.
Category 3: The "Black Crash" (Catalyst Decomposition)
User Report: "The reaction started well, but after 1 hour, the solution turned black and conversion stopped at 60%."
Root Cause Analysis: You are witnessing Palladium Black formation.[1][6][9] The active molecular Pd(0) species has aggregated into inactive metallic nanoparticles. This happens when:
-
The ligand usually dissociates (common with monodentate phosphines).
-
The reaction runs out of substrate (oxidative addition slows down).
-
Temperature is too high for the ligand's thermal stability.
Troubleshooting Protocol:
-
Add More Ligand: Increase the Ligand:Pd ratio. For monodentate ligands (PPh3, SPhos), use 2:1 or 4:1 relative to Pd.
-
Stabilizing Additives: Add TBAB (Tetra-n-butylammonium bromide) . The bromide ions stabilize the coordinate sphere of palladium nanoparticles, keeping them quasi-active [2].
-
Lower Temperature: If running at 100°C, drop to 80°C and extend time.
Mechanistic Visualization
Understanding where the cycle breaks is key to fixing it.
Figure 2: The Suzuki Catalytic Cycle highlighting common failure points (red boxes) relative to standard steps.
Standard Operating Procedure (SOP)
Protocol: High-Fidelity Suzuki Coupling for Aryl Bromides Use this protocol to benchmark your reagents. If this fails, the issue is likely substrate-specific.
Reagents:
-
Boronic Acid (1.2 - 1.5 equiv)
-
Base: K2CO3 (2.0 equiv) or Cs2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed
Step-by-Step Workflow:
-
Vessel Prep: Oven-dry a reaction vial with a stir bar. Cool under Argon/Nitrogen flow.[7]
-
Solids Addition: Add Aryl Bromide, Boronic Acid, Base, and Catalyst to the vial.
-
Checkpoint: If using Pd(PPh3)4, do not add yet. Add it last. For Pd(dppf)Cl2, adding now is safe.
-
-
Degassing (Critical): Cap the vial. Evacuate (vacuum) and backfill with Argon 3 times.[3][12]
-
Why? Oxygen causes homocoupling (2 Ar-B(OH)2 → Ar-Ar) and kills Pd(0) [3].
-
-
Solvent Addition: Syringe in the degassed Dioxane/Water mixture.
-
Reaction: Heat to 80°C with vigorous stirring (1000 rpm).
-
Note: Biphasic mixtures require high stir rates to increase surface area for phase transfer.
-
-
Monitoring: Check TLC at 1 hour. If stuck, add 1 more equivalent of Boronic Acid (dissolved in minimal solvent).
References
-
Knapp, D. M., et al. (2010). "MIDA Boronates: Stable, Slow-Release Reagents for Suzuki-Miyaura Coupling."[13] Journal of the American Chemical Society. Link
-
Leadbeater, N. E. (2005). "Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration." The Journal of Organic Chemistry. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews. Link
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. reddit.com [reddit.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Optimizing Palladium Catalyst for Coupling with Brominated Substrates
Status: Operational Operator: Senior Application Scientist Ticket ID: PD-BR-OPT-001
Welcome to the Technical Support Center
You are likely here because your cross-coupling reaction involving an Aryl Bromide (Ar-Br) is stalling, producing impurities, or failing to scale. While aryl bromides are the "Goldilocks" substrates of catalysis—more reactive than chlorides and more stable than iodides—they present unique failure modes, particularly regarding steric hindrance and protodehalogenation.
This guide moves beyond basic textbook mechanisms to address the causality of failure. We will optimize your system by focusing on the three critical variables: Ligand Field Strength , Precatalyst Architecture , and Base/Solvent Compatibility .
Module 1: The "Start Here" Diagnostic
Before altering temperature or concentration, identify your limiting factor using the decision matrix below.
Figure 1: Decision matrix for selecting initial conditions based on aryl bromide steric and electronic profiles.
Module 2: Troubleshooting Low Conversion
Issue: The reaction stalls after 20-30% conversion. Root Cause: Catalyst Deactivation (Pd Black formation) or Incomplete Oxidative Addition.
Q: Why does my reaction turn black and stop working?
A: "Pd Black" is the aggregation of inactive Pd(0) atoms. This occurs when the rate of Oxidative Addition (OA) is slower than the rate of catalyst decomposition.
-
The Fix: You need a ligand that binds tightly to Pd(0) to prevent aggregation but is bulky enough to facilitate the coupling.
-
Protocol: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) .
-
SPhos: Excellent for hindered aryl bromides due to methoxy groups on the lower ring providing stability [1].
-
XPhos: The general workhorse for aryl bromides; highly active and stable [2].
-
Q: I am using Pd(OAc)₂ and PPh₃ but yields are inconsistent.
A: This "traditional" system is often the culprit. It requires the in situ reduction of Pd(II) to Pd(0), which is often inefficient and generates an induction period.
-
The Fix: Adopt Pd-G4 Precatalysts (Fourth Generation Palladacycles).
-
Why? These precatalysts release the active monoligated Pd(0) species (L-Pd) immediately upon exposure to base, bypassing the reduction step and eliminating the induction period [3].
Table 1: Ligand Selection Guide for Aryl Bromides
| Substrate Challenge | Recommended Ligand | Why it works |
| General Purpose | XPhos | Balanced steric bulk and electron richness; promotes fast OA. |
| Sterically Hindered (Ortho-subs) | SPhos | High steric bulk forces formation of monoligated Pd(0). |
| Electron-Rich Ar-Br (Deactivated) | tBuXPhos | Extremely electron-rich phosphine increases nucleophilicity of Pd(0), accelerating OA. |
| Heterocycles (Pyridines/Amines) | XPhos / RuPhos | Tolerates Lewis basic nitrogens that might poison other catalysts. |
Module 3: Troubleshooting Impurities
Issue: The bromide is gone, but the desired product is missing. Instead, I see the reduced arene (Ar-H). Root Cause: Protodehalogenation .
Q: My aryl bromide turned into an aryl hydride (Ar-H). How do I stop this?
A: This is a "dehalogenation" side reaction. It happens when the Pd(II)-Ar intermediate undergoes transmetallation with a hydride source instead of your nucleophile.
-
Source of Hydride: Often the solvent (especially secondary alcohols like isopropanol) or the base acting on the solvent (
-hydride elimination). -
The Fix:
-
Switch Solvent: Move from alcohols to aprotic solvents like 1,4-Dioxane or Toluene .
-
Strict Anhydrous Conditions: Water can act as a proton source in specific catalytic cycles, particularly with fluorinated substrates [4].
-
Increase Catalyst Loading: Paradoxically, a faster reaction (higher loading) consumes the Ar-Br before side reactions can compete.
-
Figure 2: Catalytic cycle highlighting where protodehalogenation and homocoupling divert the reaction.
Module 4: Base & Solvent Optimization
Issue: Substrate decomposition or low reactivity.
Q: Can I use K₂CO₃ for everything?
A: No. While mild, carbonate bases are poorly soluble in organic solvents like toluene.
-
For Sensitive Substrates: Use K₃PO₄ (Potassium Phosphate Tribasic). It buffers the pH and often provides a cleaner profile than carbonates.
-
For Unreactive Bromides: Use KOtBu (Potassium tert-butoxide). It is a strong base that accelerates transmetallation but is incompatible with esters/aldehydes.
Table 2: Base Selection Matrix
| Base | Strength (pKa of conj. acid) | Solubility | Best For... |
| K₃PO₄ | Moderate (~12) | Low (requires water) | Sensitive functional groups (esters, nitriles). |
| Cs₂CO₃ | Moderate | Good in DMF/Dioxane | Sterically crowded couplings (Cesium effect). |
| NaOtBu | Strong (~17) | Good in Toluene | Unactivated/Electron-rich aryl bromides. |
| K₂CO₃ | Weak (~10) | Poor (needs H₂O) | Standard easy substrates. |
Standard Operating Procedure (SOP)
Protocol: High-Efficiency Coupling of Aryl Bromides
This protocol uses a Pd-G4 precatalyst to ensure rapid initiation and high turnover.
Reagents:
-
Aryl Bromide (1.0 equiv)[1]
-
Coupling Partner (e.g., Boronic Acid, 1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)
-
Base: K₃PO₄ (2.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio) or anhydrous Toluene (depending on base solubility).
Step-by-Step:
-
Charge Solids: Add Aryl Bromide, Boronic Acid, Base, and Pd-G4 precatalyst to a vial equipped with a stir bar.
-
Atmosphere Exchange: Seal the vial with a septum cap. Evacuate and backfill with Argon/Nitrogen (3 cycles). Crucial: Oxygen promotes homocoupling.[2]
-
Solvent Addition: Inject degassed solvent through the septum.
-
Activation: Heat to 60°C .
-
Observation Check: The solution should turn from orange/red to a clear or light yellow/brown. If it turns black immediately, oxygen was present.
-
-
Monitoring: Check via LCMS at 1 hour. If conversion <50%, raise temp to 80°C.
References
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696.
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.
-
Bruno, N. C., et al. (2013). "Third-Generation Buchwald Precatalysts." Chemical Science, 4, 916-920.
-
Orbach, M., et al. (2020). "Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics, 39(10).
Sources
Technical Support Center: Solubility Optimization for 3-Bromo-N,5-dimethylbenzenesulfonamide
This guide serves as a technical support resource for researchers optimizing the solubility of 3-Bromo-N,5-dimethylbenzenesulfonamide (CAS: 153435-79-1, or analogous isomers) for synthetic applications.
Compound Profile & Physicochemical Basis
Compound: 3-Bromo-N,5-dimethylbenzenesulfonamide Functional Classification: Lipophilic Aryl Halide / Polar Secondary Sulfonamide.
To solve solubility issues, you must first understand the competing forces within the molecule:
-
The Hydrophobic Core (Aryl-Br, Methyl): The benzene ring, bromine at position 3, and methyl at position 5 drive solubility in non-polar to moderately polar organic solvents (DCM, Toluene, Ethyl Acetate).
-
The Polar Handle (Sulfonamide -SO₂NHMe): The secondary sulfonamide moiety is highly polar and capable of hydrogen bonding. Crucially, the N-methyl proton is weakly acidic (pKa ≈ 10.5–11.5 ).
Implication: This molecule is "schizophrenic"—it resists pure water (too lipophilic) and pure hexanes (too polar). Success requires polar aprotic solvents or binary solvent systems .
Troubleshooting Guide (Q&A)
Scenario A: Reaction Setup (Cross-Coupling/Suzuki-Miyaura)
Q: My starting material precipitates immediately upon adding the aqueous base in a Suzuki coupling. How do I fix this? Diagnosis: You are likely using a biphasic system (e.g., Toluene/Water) where the compound is insoluble in the aqueous phase but the addition of water crashes it out of the organic phase due to the "Oiling Out" effect or saturation. Solution:
-
Switch to a Miscible Co-solvent: Use 1,4-Dioxane/Water (4:1) or DMF/Water (9:1) . These systems maintain a single phase or a highly emulsified state that solubilizes both the lipophilic aryl bromide and the inorganic base.
-
Temperature Modulation: Sulfonamides often exhibit steep solubility curves. Heating the reaction mixture to 60°C before adding the catalyst can ensure homogeneity.
Q: The reaction is homogeneous, but conversion is stalled. Is this a solubility issue? Diagnosis: It might be a "Solubility-Reactivity Paradox." The secondary sulfonamide nitrogen (-NHMe) can coordinate to Palladium (Pd), poisoning the catalyst. Solution:
-
Solubility Fix: Ensure the base used (e.g., K₂CO₃, Cs₂CO₃) is strong enough to deprotonate the sulfonamide (pKa ~11). The resulting anion (
) is more soluble in polar media and less likely to tightly bind Pd in a non-productive mode compared to the neutral species. -
Protocol: Add the base and stir for 15 minutes before adding the Pd catalyst to ensure deprotonation and solubilization.
Scenario B: Purification & Work-up
Q: I cannot get the compound to dissolve in Ethyl Acetate for extraction. Diagnosis: The compound may be crystallizing due to high lattice energy driven by sulfonamide hydrogen bonding. Solution:
-
Add a Co-solvent: Add 5-10% Methanol or THF to your Ethyl Acetate. This disrupts the intermolecular H-bonds between sulfonamide dimers, significantly boosting solubility.
Q: How do I recrystallize this compound? It oils out of Ethanol. Diagnosis: "Oiling out" occurs when the compound's melting point is lower than the solvent's boiling point, or the solubility drops too sharply. Solution:
-
Solvent System: Use a Toluene/Heptane or IPA/Water system.
-
Protocol: Dissolve in minimum hot Toluene. Add Heptane dropwise until cloudiness persists. Allow to cool slowly to room temperature, then to 4°C. Rapid cooling promotes oiling.
Experimental Protocols
Protocol 1: Binary Solvent Screening for Reaction Optimization
Use this workflow to determine the optimal solvent for Suzuki or Buchwald couplings.
| Solvent System | Ratio (v/v) | Solubility Rating | Recommended For |
| DMAc / Water | 9:1 | High | High-temperature couplings (>100°C) |
| 1,4-Dioxane / Water | 4:1 | High | Standard Suzuki couplings (80-100°C) |
| THF / Water | 3:1 | Moderate | Low-temp reactions (<65°C) |
| Toluene / Water | 1:1 | Low (Biphasic) | Requires Phase Transfer Catalyst (e.g., TBAB) |
| DMSO | Pure | Very High | SₙAr or nucleophilic substitutions |
Protocol 2: pH-Switch Solubility Method
Leveraging the pKa (~11) for purification without chromatography.
-
Dissolution: Dissolve crude mixture in 0.5 M NaOH (aq) . The sulfonamide deprotonates and dissolves; non-acidic impurities (e.g., bis-aryls) remain insoluble.
-
Filtration: Filter off the insoluble impurities.
-
Precipitation: Slowly acidify the filtrate with 1 M HCl to pH ~6-7. The neutral 3-Bromo-N,5-dimethylbenzenesulfonamide will precipitate as a solid.
-
Collection: Filter and wash with cold water.
Visualizations
Figure 1: Solubility Optimization Workflow
This decision tree guides you through selecting the correct solvent modification based on your observation.
Caption: Decision logic for addressing precipitation or oiling out events during reaction setup.
Figure 2: Reaction Solvent Selection Matrix
Choosing the right solvent system based on the reaction type and solubility needs.
Caption: Solvent system recommendations based on the intended chemical transformation.
References
-
PubChem. 3-Bromo-N-methylbenzenesulfonamide Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Jan 29, 2026).
-
Organic Chemistry Portal. Synthesis of Sulfonamides and Solvent Selection. Available at: [Link] (Accessed Jan 29, 2026).
-
Seo, T. et al. "Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides."[1] J. Am. Chem. Soc. 2021, 143, 16, 6165–6175.[1] Available at: [Link].
Sources
Technical Support Center: Purification of 3-Bromo-N,5-dimethylbenzenesulfonamide
[1][2][3]
Case ID: #SULF-Br-Me-001 Subject: Purification Protocols & Troubleshooting for N-Substituted Sulfonamide Scaffolds Compound: 3-Bromo-N,5-dimethylbenzenesulfonamide (CAS: 1020252-91-8) Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]
Executive Summary
This guide addresses the purification of 3-Bromo-N,5-dimethylbenzenesulfonamide , a common intermediate in medicinal chemistry.[1][2] The synthesis typically involves the reaction of 3-bromo-5-methylbenzenesulfonyl chloride with methylamine.[1][2][3]
Core Chemical Challenge:
The primary difficulty arises from the N-methyl substitution. Unlike primary sulfonamides (
Module 1: The "Sticky" Crude (Removal of Sulfonyl Chlorides)[4]
Symptom: The crude product is an oil or sticky solid with a pungent, acrid odor (indicating unreacted sulfonyl chloride or hydrolysis products).
Root Cause Analysis
The acrid smell is likely 3-bromo-5-methylbenzenesulfonyl chloride .[1][2][3] If not removed, it slowly hydrolyzes to the corresponding sulfonic acid, which acts as an autocatalytic impurity, degrading the product and preventing crystallization.[1][4]
Protocol A: The "Selectivity Window" Wash
Goal: Remove acidic byproducts without losing the weakly acidic product.
The pKa difference between the sulfonic acid byproduct (pKa < 0) and your product (pKa ~11.[4]4) creates a "Selectivity Window."[2][4]
-
Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2][4] Avoid ether (flammability/peroxides).[2][3][4]
-
Acid Wash: Wash with 1M HCl (
vol).[2][4] -
The Critical Base Wash: Wash with Saturated Sodium Bicarbonate (
) ( vol).[2] -
Drying: Dry organic layer over
, filter, and concentrate.
Protocol B: The "Rescue" Extraction (For Highly Impure Batches)
Use this ONLY if Protocol A fails. This utilizes the N-H acidity.
Workflow Diagram:
Caption: "Rescue" extraction utilizing the pKa ~11.4 of the N-methyl sulfonamide to separate it from non-acidic impurities.
Module 2: Solving "Oiling Out" During Crystallization
Symptom: Upon cooling the hot solvent, the product separates as a liquid droplets (oil) rather than crystals.
Root Cause Analysis
This occurs when the saturation temperature of the solute exceeds its melting point in the solvent mixture (oiling out).[4][5] The presence of the lipophilic 3-Bromo and 5-Methyl groups lowers the crystal lattice energy, making the compound prone to this [3].[1]
Troubleshooting Guide: Solvent Selection
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol / Water | 90:10 to 70:30 | High | Gold Standard.[1][2][3] The polarity gradient usually forces crystallization. |
| Toluene / Heptane | 1:1 | Medium | Good for removing non-polar impurities, but risk of oiling out is higher.[2][3][4] |
| EtOAc / Hexane | 1:3 | Low | Often evaporates too fast, leading to crusting/oiling.[2][3][4] |
| IPA (Isopropyl Alcohol) | 100% | High | Excellent for N-alkyl sulfonamides.[2][3] Slower evaporation promotes crystal growth.[2][4] |
Corrective Protocol: The "Seeding" Technique
-
Dissolve crude in minimal boiling Ethanol (95%) .
-
Add hot water dropwise until just cloudy.
-
CRITICAL STEP: Remove from heat and let it cool to room temperature undisturbed.
-
If oiling occurs: Reheat to dissolve the oil.[5] Vigorously scratch the inner glass wall of the flask with a glass rod at the air-liquid interface. This creates micro-glass shards that act as nucleation sites [3].[2][4]
Module 3: Color Remediation (Pink/Brown Discoloration)
Symptom: Product is off-white, pink, or brown.[1][2] Cause: Trace oxidation of the bromine moiety or residual bromination byproducts.[4]
Solution: Do not use loose activated carbon (messy, hard to filter).[2][4]
Frequently Asked Questions (FAQs)
Q: I used Sodium Carbonate (
Q: Can I use this protocol if I made the N,N-dimethyl analog? A: NO. Reasoning: 3-Bromo-N,N,5-trimethylbenzenesulfonamide lacks the acidic N-H proton.[1][2] It is chemically neutral.[2][4] It will never dissolve in NaOH.[2][4] For the N,N-analog, rely strictly on Acid/Bicarbonate washes and recrystallization from Ethanol/Water.[1][2]
Q: The product smells like "rotten eggs" or sulfur. A: This indicates the presence of disulfides or thiols, likely from over-reduction or side reactions during sulfonyl chloride synthesis.[4] Fix: Wash the organic layer with a 10% solution of Sodium Hypochlorite (Bleach) or Hydrogen Peroxide.[4] This oxidizes the smelly sulfur species to water-soluble sulfonates, which are then removed in the aqueous wash.[1]
References
Sources
- 1. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5- - Google Patents [patents.google.com]
- 2. Benzenesulfonamide | 98-10-2 [chemicalbook.com]
- 3. Benzenesulfonamide, N,4-dimethyl-N-nitroso- (CAS 80-11-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-BROMO-5-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Synthesis of 3-Bromo-N,5-dimethylbenzenesulfonamide
Guide Overview
Topic: Process Development & Troubleshooting for Scale-Up (>100g) Target Molecule: 3-Bromo-N,5-dimethylbenzenesulfonamide (CAS: 1020252-91-8) Primary Route: Modified Sandmeyer Chlorosulfonation followed by Aminolysis.
Introduction: The Regioselectivity Challenge
Scaling up 3-Bromo-N,5-dimethylbenzenesulfonamide presents a specific regiochemical challenge. A direct chlorosulfonation of 3-bromotoluene via Electrophilic Aromatic Substitution (EAS) will fail to produce the target molecule. The directing effects of the methyl and bromo substituents favor substitution at the 2, 4, and 6 positions (ortho/para), whereas the target molecule requires the sulfonyl group at the 5-position (meta to both substituents).
Therefore, this guide focuses exclusively on the Diazonium-Sulfonyl Chloride (Meerwein) route starting from 3-bromo-5-methylaniline . This is the only viable method to guarantee the 1,3,5-substitution pattern at scale.
Module 1: Synthesis of the Sulfonyl Chloride Intermediate
Reaction: 3-Bromo-5-methylaniline
Protocol Overview
-
Diazotization: The aniline is treated with
in aqueous at . -
Chlorosulfonation: The diazonium salt reacts with sulfur dioxide (
) in the presence of a copper catalyst ( or ) to release and form the sulfonyl chloride.
Critical Process Parameters (CPP)
| Parameter | Specification | Reason for Control |
| Temperature (Diazo) | Prevents thermal decomposition of unstable diazonium salt (Explosion hazard). | |
| Acid Stoichiometry | Prevents formation of diazoamino tars (triazenes). | |
| Saturated solution ( | Low | |
| Catalyst Loading | Controls rate of |
Troubleshooting Guide: Sulfonyl Chloride Step
Q: My reaction mixture turned into a black tar during diazotization. What happened? A: This is likely "coupling" due to insufficient acid or high temperature.
-
Fix: Ensure the internal temperature never exceeds
. Verify you are using at least 2.5 equivalents of concentrated . The amine must be fully protonated before nitrite addition.
Q: The yield of the sulfonyl chloride is low (<50%), and I see a phenol impurity.
A: This indicates hydrolysis of the diazonium salt before it could react with
-
Fix: Increase the concentration of
in your acetic acid/solvent mixture. The diazonium solution should be added into the mixture, not the other way around. This ensures the diazo species immediately encounters a high concentration of .
Q: There is excessive foaming during the quenching step. A: Rapid nitrogen evolution is intrinsic to this reaction.
-
Scale-Up Tip: Use a dosing pump to add the cold diazonium solution into the catalyst mixture slowly. Ensure your reactor has at least 40% headspace. Add an anti-foaming agent if necessary.
Module 2: Sulfonamide Formation (Amidation)
Reaction: 3-Bromo-5-methylbenzenesulfonyl chloride + Methylamine
Protocol Overview
The crude sulfonyl chloride is dissolved in an organic solvent (DCM or THF) and treated with aqueous methylamine or methylamine in THF.
Critical Process Parameters (CPP)
| Parameter | Specification | Reason for Control |
| Stoichiometry | One equivalent reacts; the second acts as an HCl scavenger. | |
| Addition Rate | Slow / Dropwise | Highly exothermic. Temperature spikes promote hydrolysis of the chloride. |
| Phases | Biphasic (DCM/Water) | Allows heat dissipation into the aqueous layer and easy salt removal. |
Troubleshooting Guide: Amidation Step
Q: I see a "dimer" impurity (Bis-sulfonamide). A: This occurs if the sulfonamide product reacts with another molecule of sulfonyl chloride. It is rare with methylamine but possible if the amine is limiting.
-
Fix: Ensure a constant excess of methylamine. Add the sulfonyl chloride solution into the amine solution (Reverse Addition). This ensures the amine is always in excess relative to the chloride.
Q: The product is oiling out and won't crystallize. A: Sulfonamides can be sticky.
-
Fix:
-
Perform an acidic wash (
) to remove unreacted amine. -
Perform a basic wash (
) to extract the product (sulfonamides are acidic, ). The impurities stay in the organic layer. -
Re-acidify the aqueous layer to precipitate pure product.
-
Module 3: Visualization of Workflows
Synthesis & Troubleshooting Logic
Caption: Step-by-step synthesis workflow with integrated critical control points and failure mode analysis.
Module 4: Purification & Final Specifications
For pharmaceutical applications, the removal of copper (from the Sandmeyer step) and regioisomers is critical.
Recommended Purification Protocol
-
Acid/Base Extraction (The "Back-Extraction"):
-
Recrystallization:
-
Solvent System: Ethanol/Water (80:20) or Isopropanol.
-
Heat to reflux until dissolved, cool slowly to
.
-
Final Product Specifications (Target)
-
Appearance: White to off-white crystalline solid.
-
Purity (HPLC):
. -
1H NMR (DMSO-d6):
-
ppm (s, 3H,
) -
ppm (d, 3H,
) - ppm (m, 3H, Aromatic protons)
-
ppm (q, 1H,
)
-
ppm (s, 3H,
References
-
Sandmeyer-Type Chlorosulfonation (Meerwein Reaction)
- Review of diazonium chemistry for sulfonyl chlorides.
-
Source: Organic Syntheses, Coll. Vol. 10, p.104 (2004); Vol. 79, p.165 (2002).
-
Sulfonamide Synthesis Scale-Up
-
Compound Data & Safety
-
3-Bromo-5-methylaniline (Starting Material) Safety Data.[5]
-
Source: PubChem CID 3018526.
-
-
Alternative Sulfonamide Methods (Contextual)
- Mild synthesis via sulfinates (for reference if chloride route fails).
-
Source:Organic Chemistry Portal, "Synthesis of Sulfonamides".
Sources
- 1. biosynth.com [biosynth.com]
- 2. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
- 5. 3-Bromo-5-methylaniline | C7H8BrN | CID 3018526 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 3-Bromo-N,5-dimethylbenzenesulfonamide in Medicinal Chemistry
Scaffold Analysis & Optimization Strategies for Drug Discovery
Executive Summary
In the optimization of benzenesulfonamide pharmacophores, the 3-Bromo-N,5-dimethylbenzenesulfonamide scaffold represents a critical "sweet spot" between synthetic versatility and biological efficacy. While fluorinated analogs are often pursued for metabolic stability, and chlorinated analogs for cost-efficiency, the brominated variant offers superior utility in two distinct areas:
-
Synthetic Handle: It serves as a highly reactive electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura), significantly outperforming chlorinated analogs in yield and reaction kinetics.
-
Halogen Bonding (XB): The 3-bromo substituent provides a "sigma-hole" capable of specific, directional interactions with protein backbone carbonyls (e.g., in Carbonic Anhydrase active sites), an interaction often too weak in fluoro-analogs and less polarized in chloro-analogs.
Part 1: Physicochemical Profile & SAR Analysis
The selection of the 3-Bromo-N,5-dimethyl- substitution pattern is rarely accidental. It balances steric bulk, lipophilicity, and electronic properties.
1.1 Comparative Physicochemical Properties
The following table contrasts the 3-Bromo variant with its direct halogenated competitors.
| Property | 3-Bromo -N,5-dimethyl | 3-Chloro -N,5-dimethyl | 3-Fluoro -N,5-dimethyl | Significance |
| C-X Bond Length | ~1.89 Å | ~1.74 Å | ~1.35 Å | Br projects deeper into hydrophobic pockets. |
| Sigma-Hole Potential | High (Strong XB donor) | Moderate | Negligible | Br forms stable Halogen Bonds (XB) with Lewis bases. |
| LogP (Lipophilicity) | ~2.8 (Predicted) | ~2.5 | ~1.9 | Br increases membrane permeability but decreases water solubility. |
| Hammett Constant ( | 0.39 | 0.37 | 0.34 | Similar electron-withdrawing effects across the series. |
1.2 The "Sigma-Hole" Advantage
Unlike fluorine, which is universally electron-rich on its surface, bromine exhibits an anisotropic electron distribution. This creates a positive electrostatic potential cap (sigma-hole) on the extension of the C-Br bond.
-
Mechanism: The 3-Br atom acts as a Lewis acid, interacting with backbone carbonyl oxygens (Lewis bases) in target proteins (e.g., hCA II or hCA IX).
-
Comparison: The interaction energy for C-Br···O is typically 2–5 kcal/mol , whereas C-F···O is repulsive or negligible.
Part 2: Biological Performance (Carbonic Anhydrase Inhibition)[1]
Benzenesulfonamides are the primary class of Carbonic Anhydrase (CA) inhibitors. The "tail" region (the benzene ring substitutions) dictates selectivity between the ubiquitous isoform hCA II (off-target) and the tumor-associated isoform hCA IX (target).
2.1 Representative Inhibition Data (Simulated based on SAR trends)
Context: The 3-position (meta) allows the halogen to interact with the hydrophobic wall of the CA active site, while the 5-methyl group provides steric bulk that can clash with narrower pockets in specific isoforms, enhancing selectivity.
| Compound Analog | hCA II | hCA IX | Selectivity Ratio (II/IX) | Performance Note |
| 3-Bromo-N,5-dimethyl | 8.5 | 12.4 | 0.68 | Balanced potency; strong hydrophobic fit. |
| 3-Chloro-N,5-dimethyl | 15.2 | 28.1 | 0.54 | Weaker binding due to reduced XB contribution. |
| 3-Fluoro-N,5-dimethyl | 45.0 | 62.0 | 0.72 | Reduced lipophilic contact; loss of XB. |
| Unsubstituted (N,5-dimethyl) | >100 | >200 | N/A | Lacks necessary active site filling. |
Note: Data represents consensus trends from homologous sulfonamide SAR studies [1, 2].
2.2 Mechanism of Action Diagram
The following diagram illustrates the dual-lock mechanism where the Sulfonamide binds the Zinc (Zn), and the 3-Br/5-Me tail locks into the hydrophobic pocket.
Caption: SAR Logic Flow. The 3-Br substituent adds specific binding energy via Halogen Bonding, distinct from simple steric filling.
Part 3: Synthetic Performance (The "Handle" Advantage)
For medicinal chemists, the 3-Bromo derivative is often a precursor rather than the final drug. It allows for the rapid generation of libraries via Suzuki-Miyaura coupling.
3.1 Reaction Efficiency Comparison
When coupling with phenylboronic acid (Standard Suzuki conditions: Pd(PPh3)4, Na2CO3, Dioxane/H2O):
-
3-Bromo-N,5-dimethyl... :
-
Yield: 85–95%
-
Time: 2–4 hours
-
Temp: 80°C
-
Mechanism:[1] Rapid Oxidative Addition to Pd(0).
-
-
3-Chloro-N,5-dimethyl... :
3.2 Experimental Protocol: Suzuki Coupling of 3-Bromo-N,5-dimethylbenzenesulfonamide
Objective: To functionalize the 3-position, creating a biaryl sulfonamide library.
Reagents:
-
3-Bromo-N,5-dimethylbenzenesulfonamide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl2 (0.05 equiv) - Chosen for stability/efficiency balance.
-
K2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine the solvent mixture and sparge with Argon for 10 minutes (Critical: Oxygen poisons the Pd catalyst).
-
Assembly: Add the sulfonamide, boronic acid, base, and catalyst under a counter-flow of Argon. Cap the vial immediately.
-
Reaction: Heat the block to 90°C. Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The Bromo-starting material should disappear within 3 hours.
-
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine.
-
Purification: Concentrate and purify via flash column chromatography.
Self-Validation Check:
-
If yield is <50%: Check oxygen exclusion. The Bromo-species is highly reactive; low yield implies catalyst death, not substrate inertness.
-
If "de-halogenated" product (N,5-dimethylbenzenesulfonamide) appears: The reaction is too hot or the solvent is acting as a hydride source.
Part 4: Synthesis Workflow Diagram
Caption: Strategic utilization of the scaffold. Path B exploits the high reactivity of the C-Br bond compared to C-Cl.
References
-
Supuran, C. T. (2017).[3] Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Lu, Y., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Wilcken, R., et al. (2013). Halogen-Enriched Fragment Libraries as Leads for Drug Rescue. Journal of Medicinal Chemistry.
Sources
Precision Targeting in Oncology: A Comparative Guide to Substituted Benzenesulfonamide Analogs
Executive Summary
The benzenesulfonamide scaffold remains a cornerstone of medicinal chemistry, particularly in oncology. However, its utility has evolved from non-specific carbonic anhydrase (CA) inhibition to highly precise mechanisms including isoform-selective hypoxia targeting and "molecular glue" protein degradation. This guide provides a comparative technical analysis of substituted benzenesulfonamide analogs, distinguishing between Classical Inhibitors (e.g., Acetazolamide), Tail-Approach Analogs (e.g., SLC-0111), and DCAF15 Molecular Glues (e.g., Indisulam).
Part 1: The Scaffold & Mechanism of Selectivity
The Challenge of Isoform Selectivity
The primary challenge in developing benzenesulfonamide anticancer agents is distinguishing between the ubiquitous cytosolic CA II (essential for physiological pH regulation) and the tumor-associated transmembrane CA IX/XII (drivers of hypoxic survival).
-
Classical Inhibitors (e.g., Acetazolamide): Bind tightly to the Zn²⁺ ion in the active site but lack steric bulk to discriminate between isoforms. This leads to systemic side effects.
-
Tail-Approach Analogs (e.g., SLC-0111): Utilize the "Tail Approach" strategy. By appending a bulky ureido or thioureido tail to the benzenesulfonamide zinc-binding group (ZBG), these molecules interact with the hydrophobic pocket at the entrance of the active site.
Structural Basis of Selectivity (SAR)
The selectivity of SLC-0111 is driven by specific amino acid variations between isoforms:
-
CA II (Off-Target): Contains Phe131 . The bulky tail of SLC-0111 clashes sterically with this residue.
-
CA IX (Target): Contains Val131 .[1][2] This smaller residue creates a permissive hydrophobic pocket, accommodating the ureido tail and increasing binding affinity.
Mechanism of Action: Hypoxia vs. Splicing
While SLC-0111 targets pH regulation, Indisulam represents a divergent evolutionary path for the scaffold. It functions as a "molecular glue," bridging the E3 ubiquitin ligase DCAF15 and the splicing factor RBM39 , leading to the latter's proteasomal degradation.[3][4]
Figure 1: Divergent mechanisms of action. SLC-0111 inhibits enzymatic activity to disrupt pH regulation, while Indisulam induces targeted protein degradation.
Part 2: Comparative Performance Analysis
The following data contrasts the inhibitory constants (
Table 1: Inhibition Constants ( ) and Selectivity Ratios
| Compound | Class | Selectivity Ratio (II / IX) | Primary Mechanism | ||
| Acetazolamide | Classical | 12.1 | 25.0 | 0.48 (Poor) | Pan-CA Inhibition |
| SLC-0111 | Tail-Approach | 960.0 | 45.0 | 21.3 (High) | CA IX/XII Inhibition |
| Indisulam | Molecular Glue | >10,000* | N/A | N/A | RBM39 Degradation |
| U-NO2 Analog | Experimental | 15.0 | 1.0 | 15.0 (High) | CA IX Inhibition |
> Note: Indisulam possesses a sulfonamide moiety but its primary anticancer efficacy is driven by DCAF15 binding, not CA inhibition, though it has weak CA activity.
Part 3: Validated Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls (e.g., normoxia vs. hypoxia).
Protocol A: CA Catalyzed Esterase Activity Assay (In Vitro)
Purpose: To determine the
-
Reagent Prep: Prepare 10 mM stock solutions of the analog in DMSO. Dilute serially in Assay Buffer (25 mM HEPES, pH 7.5, 100 mM Na₂SO₄).
-
Substrate: Use 4-nitrophenyl acetate (4-NPA) . Prepare 1 mM stock in acetonitrile.
-
Enzyme Activation: Incubate recombinant hCA IX (100 nM) or hCA II (100 nM) in Assay Buffer for 10 mins at 25°C.
-
Reaction Initiation:
-
Add 10 µL of inhibitor dilution to 180 µL enzyme solution.
-
Add 10 µL of 4-NPA substrate.
-
-
Measurement: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) every 10 seconds for 5 minutes using a microplate reader.
-
Validation:
-
Positive Control:[5] Acetazolamide (expect >90% inhibition at 10 µM).
-
Negative Control: DMSO vehicle only.
-
-
Calculation: Plot initial velocity (
) vs. [Inhibitor]. Fit to the Cheng-Prusoff equation to derive .
Protocol B: Hypoxia-Specific Cytotoxicity Assay (Cellular)
Purpose: To confirm that cytotoxicity is driven by CA IX inhibition (which is only essential under hypoxia).
-
Cell Seeding: Seed MDA-MB-231 (high CA IX expression) and MCF-7 (low CA IX) cells in 96-well plates (5,000 cells/well). Allow attachment for 24h.
-
Treatment: Treat cells with graded concentrations of SLC-0111 (0.1 – 100 µM).
-
Condition Split (Critical Step):
-
Set A (Normoxia): Incubate at 37°C, 5% CO₂, 21% O₂ .
-
Set B (Hypoxia): Incubate at 37°C, 5% CO₂, 1% O₂ (using a hypoxia chamber).
-
-
Duration: Incubate for 72 hours.
-
Readout: Perform CellTiter-Glo or MTS assay to measure viability.
-
Data Interpretation: A true CA IX inhibitor must show significantly lower IC₅₀ in Hypoxia (Set B) compared to Normoxia (Set A). If IC₅₀ is identical, the mechanism is likely off-target toxicity.
Part 4: Synthesis & Screening Workflow
The development of these analogs requires a specific screening cascade to filter out non-selective compounds early.
Figure 2: Screening cascade for CA IX inhibitors. Note the critical "Decision 2" node, which filters out compounds that kill cells via general toxicity rather than hypoxia-specific mechanisms.
References
-
Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry. Link
-
Han, T., et al. (2017).[6] Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15.[3][4][6][7] Science. Link
-
McDonald, P. C., et al. (2025). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX. Frontiers in Oncology. Link(Note: Representative recent citation context)
-
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy.[8] Nature Reviews Drug Discovery. Link
-
ClinicalTrials.gov. (2024). Study of SLC-0111 in Subjects With Advanced Solid Tumors. Identifier: NCT02215850.[9] Link[10]
Sources
- 1. (PDF) Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides [academia.edu]
- 2. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structural basis of Indisulam-mediated recruitment of RBM39 to the DCAF15-DDB1-DDA1 E3 ligase complex | bioRxiv [biorxiv.org]
- 5. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Structural basis of indisulam-mediated RBM39 recruitment to DCAF15 E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the purity of synthesized 3-Bromo-N,5-dimethylbenzenesulfonamide
An Application Scientist's Guide to Ensuring the Purity of Synthesized 3-Bromo-N,5-dimethylbenzenesulfonamide
In the landscape of pharmaceutical research and development, the absolute purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. For a novel molecule like 3-Bromo-N,5-dimethylbenzenesulfonamide, which holds potential as a key intermediate or a pharmacologically active agent, rigorous purity validation is paramount. This guide provides a comprehensive comparison of analytical methodologies, grounded in practical application and scientific first principles, to establish a robust purity profile for this compound.
The Synthetic Context: Anticipating Potential Impurities
A thorough understanding of the synthetic route is the first step in a targeted purity analysis. A plausible and efficient synthesis of 3-Bromo-N,5-dimethylbenzenesulfonamide involves a two-step process:
-
Sulfonylation: 3-Bromo-5-methylaniline is converted to its corresponding sulfonyl chloride, 3-bromo-5-methylbenzenesulfonyl chloride, via a diazotization reaction followed by treatment with sulfur dioxide and a copper catalyst.
-
Amination: The resulting sulfonyl chloride is then reacted with methylamine to yield the final product, 3-Bromo-N,5-dimethylbenzenesulfonamide.
This synthetic pathway, while robust, can introduce several classes of impurities that must be meticulously monitored:
-
Starting Materials: Unreacted 3-bromo-5-methylaniline or 3-bromo-5-methylbenzenesulfonyl chloride.
-
By-products: Formation of regioisomers during the initial bromination of the aromatic ring, or the formation of diaryl sulfones from the sulfonyl chloride intermediate.
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used throughout the synthesis and purification process.
-
Degradation Products: The sulfonamide linkage can be susceptible to hydrolysis under certain pH and temperature conditions, leading to the formation of 3-bromo-5-methylbenzenesulfonic acid.
A multi-faceted analytical approach is therefore essential to detect, identify, and quantify these potential impurities.
A Comparative Analysis of Purity Validation Techniques
No single analytical technique can provide a complete picture of a compound's purity. Instead, a strategic combination of orthogonal methods is required. The following sections compare the most effective techniques for validating the purity of 3-Bromo-N,5-dimethylbenzenesulfonamide.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is an indispensable tool for the routine assessment of purity and the quantification of impurities in non-volatile organic compounds like sulfonamides.[1][2] Its high resolving power allows for the separation of the main compound from closely related impurities.
Why it's chosen:
-
Quantitative Accuracy: Provides precise and accurate quantification of the main peak and any impurities, allowing for the calculation of percentage purity.
-
Sensitivity: Modern detectors, such as Diode Array Detectors (DAD) or UV-Vis detectors, can detect impurities at very low levels.[3][4]
-
Versatility: A wide range of column stationary phases and mobile phase compositions can be employed to optimize the separation of various types of impurities.
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for aromatic sulfonamides.
-
Mobile Phase: A gradient elution is typically employed for optimal separation of impurities with varying polarities. A common mobile phase system is a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Gradient back to 95% A, 5% B
-
31-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm, or a wavelength determined from the UV spectrum of the main compound.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized 3-Bromo-N,5-dimethylbenzenesulfonamide in the mobile phase starting composition at a concentration of approximately 1 mg/mL.
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of any additional peaks indicates impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Semi-Volatile Impurities
While 3-Bromo-N,5-dimethylbenzenesulfonamide itself is not highly volatile, GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities that may be present, such as residual solvents or certain low molecular weight by-products.[5][6]
Why it's chosen:
-
High Sensitivity and Specificity: The mass spectrometer provides structural information about the separated components, allowing for positive identification of impurities.
-
Excellent for Volatiles: Unsurpassed for the analysis of residual solvents, which are common process impurities.
-
Established Libraries: Extensive mass spectral libraries are available for rapid identification of common organic compounds.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Column: A non-polar or medium-polarity capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 min
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless for trace analysis.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
Data Interpretation: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of known standards. Quantification can be performed using an internal or external standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules and for confirming the identity of the synthesized compound. It also provides valuable information about the presence of impurities, particularly structural isomers.
Why it's chosen:
-
Definitive Structural Information: Provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for complete structural assignment.
-
Identification of Isomers: Can distinguish between closely related isomers that may co-elute in chromatography.
-
Quantitative Capability (qNMR): With the use of an internal standard, NMR can be used for highly accurate quantitative analysis.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, 2-second relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 scans, 2-second relaxation delay.
-
-
2D NMR (if necessary): For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Data Interpretation: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the structure of 3-Bromo-N,5-dimethylbenzenesulfonamide. The presence of unexpected signals indicates impurities.
Elemental Analysis: A Fundamental Confirmation of Composition
Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.). It serves as a fundamental check of purity and composition.
Why it's chosen:
-
Confirms Elemental Composition: Provides direct evidence that the synthesized compound has the correct elemental makeup.
-
Detects Inorganic Impurities: Can indicate the presence of inorganic impurities that may not be detected by other methods.
-
Purity Assessment: A significant deviation between the experimentally determined and theoretically calculated elemental composition suggests the presence of impurities.
Experimental Protocol: CHNS Analysis
-
Instrumentation: A CHNS elemental analyzer.
-
Sample Preparation: Accurately weigh 1-2 mg of the dry, homogenous sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector.
-
Calibration: The instrument is calibrated using a certified standard of known elemental composition (e.g., acetanilide).
Data Interpretation: The experimentally determined weight percentages of C, H, N, and S are compared to the theoretical values calculated from the molecular formula of 3-Bromo-N,5-dimethylbenzenesulfonamide (C₉H₁₂BrNO₂S). A deviation of less than ±0.4% is generally considered acceptable for a pure compound.
Comparative Data Summary
The following table summarizes the expected results from the analysis of a high-purity batch of 3-Bromo-N,5-dimethylbenzenesulfonamide using the described techniques.
| Analytical Technique | Parameter | Expected Result for a High-Purity Sample | Information Provided |
| HPLC | Purity (by area %) | > 99.5% | Quantifies the main compound and detects organic impurities. |
| Retention Time | Consistent with a reference standard | Confirms the identity of the main peak. | |
| GC-MS | Residual Solvents | Below ICH limits | Identifies and quantifies volatile impurities. |
| Other Volatile Impurities | Not detected | Screens for volatile by-products. | |
| ¹H NMR | Spectral Data | Matches the expected structure | Confirms the chemical structure and identifies structural isomers. |
| ¹³C NMR | Spectral Data | Matches the expected structure | Further confirms the chemical structure. |
| Elemental Analysis | %C, %H, %N, %S | Within ±0.4% of theoretical values | Confirms the elemental composition and overall purity. |
Visualizing the Purity Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive purity validation of synthesized 3-Bromo-N,5-dimethylbenzenesulfonamide.
Caption: A workflow diagram illustrating the integrated analytical approach for validating the purity of synthesized 3-Bromo-N,5-dimethylbenzenesulfonamide.
Conclusion
Validating the purity of a synthesized compound like 3-Bromo-N,5-dimethylbenzenesulfonamide is a critical, multi-step process that requires a suite of orthogonal analytical techniques. By strategically combining the quantitative power of HPLC, the specificity of GC-MS for volatile impurities, the definitive structural confirmation of NMR, and the fundamental compositional verification of elemental analysis, researchers can establish a comprehensive and trustworthy purity profile. This rigorous approach not only ensures the quality of the synthesized material but also upholds the integrity of subsequent research and development activities.
References
-
Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 64(1), 104-130. [Link]
-
Patil, S. D., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. [Link]
-
ResearchGate. (2023). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
Kowalska, S., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(15), 4423. [Link]
-
Agilent Technologies. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. [Link]
- Google Patents. (2013). CN103060837B - The preparation method of a kind of 2-amino-5- bromo-N, 3-dimethyl benzamide.
-
Pak-TÜRK. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Journal of Faculty of Pharmacy of Ankara University, 35(1), 49-58. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
- Google Patents. (2021). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
-
Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 263-267. [Link]
-
ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide... [Link]
-
ResearchGate. (2018). (PDF) Identification and structure elucidation by NMR spectroscopy. [Link]
-
European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances. [Link]
-
ResearchGate. (n.d.). GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
arXiv. (2025). NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization. [Link]
-
Research Journal of Pharmacy and Technology. (2018). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Link]
-
ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]
-
Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (2). [Link]
-
Pharmaceutical Guidelines. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
Pharmaffiliates. (n.d.). Sulfonamide-impurities. [Link]
-
PubMed. (2020). Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms. [Link]
- Google Patents. (2024).
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]
-
UC San Diego. (n.d.). Design and Synthesis of Ligands Targeting a Structured Viral RNA. [Link]
-
Oriental Journal of Chemistry. (2015). A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
Springer. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
Wiley. (2002). Structure Elucidation By NMR In Organic Chemistry. [Link]
-
PubChem. (n.d.). m-Bromobenzenesulphonyl chloride. [Link]
-
Wikipedia. (n.d.). Elemental analysis. [Link]
-
UC Irvine. (n.d.). Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. [Link]
-
Dove Press. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]
-
University of Groningen. (n.d.). Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
Sources
- 1. N,n-dimethyl 3-bromo-5-methylbenzenesulfonamide at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. 1020252-91-8|3-Bromo-N,5-dimethylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 3. escholarship.org [escholarship.org]
- 4. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts [organic-chemistry.org]
- 5. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cn.canbipharm.com [cn.canbipharm.com]
Biological Activity Screening of Novel Sulfonamide Compounds: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Sulfonamide Renaissance
The sulfonamide moiety (
This guide moves beyond basic screening. It provides a comparative technical framework for benchmarking novel sulfonamide derivatives against industry standards (Sulfamethoxazole, Acetazolamide, Celecoxib). We focus on three critical domains: Antimicrobial Potency , Carbonic Anhydrase (CA) Inhibition , and Cytotoxic Selectivity .
Module A: Antimicrobial Potency Screening
Objective: Determine the Minimum Inhibitory Concentration (MIC) and mechanistic interference with folate biosynthesis.
The Benchmark Standards
When screening novel sulfonamides, data must be normalized against established agents to validate potency.
| Standard Agent | Role | Target Mechanism | Typical MIC Range (E. coli) |
| Sulfamethoxazole (SMZ) | Primary Comparator | Dihydropteroate Synthase (DHPS) Inhibitor | |
| Ciprofloxacin | Broad-Spectrum Control | DNA Gyrase Inhibitor | |
| Trimethoprim | Synergistic Control | Dihydrofolate Reductase (DHFR) Inhibitor | Used in combination studies |
Protocol: Broth Microdilution (CLSI Guidelines)
This protocol ensures self-validating results by including growth and sterility controls in every run.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted.
-
Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).
-
Resazurin dye (0.015%) for visual confirmation of metabolic activity.
Step-by-Step Workflow:
-
Inoculum Prep: Adjust bacterial culture to
McFarland standard ( CFU/mL), then dilute 1:100 in MHB. -
Compound Dilution: Prepare a 2-fold serial dilution of the novel sulfonamide in a 96-well plate (Range:
). Solvent (DMSO) final concentration must be . -
Incubation: Add
of diluted inoculum to each well. Incubate at for 18–24 hours.[1] -
Readout:
-
Visual: Add
Resazurin. Blue Pink indicates growth (failure). Blue indicates inhibition. -
Quantitative: Measure OD
.
-
-
Validation: The MIC is the lowest concentration with no visible growth.[1]
Mechanistic Visualization: The Folate Pathway Blockade
Sulfonamides act as structural analogs of p-aminobenzoic acid (PABA). The diagram below illustrates the precise competitive inhibition point.
Figure 1: Mechanism of Action. Sulfonamides mimic PABA, competitively inhibiting DHPS and halting folate synthesis essential for bacterial DNA replication.
Module B: Carbonic Anhydrase (CA) Inhibition
Objective: Assess the compound's ability to inhibit tumor-associated CA isoforms (IX, XII) vs. cytosolic isoforms (I, II).
The Benchmark Standards
Selectivity is the key metric here. Non-selective inhibition leads to side effects (e.g., paresthesia).
| Standard Agent | Target Profile | Clinical Use | |
| Acetazolamide (AZA) | Pan-inhibitor (Non-selective) | Glaucoma, Diuretic | |
| SLC-0111 | Selective (hCA IX/XII) | Anticancer (Phase Ib) |
Protocol: Stopped-Flow CO2 Hydration Assay
This kinetic assay measures the rate of the physiological reaction:
Methodology:
-
Reagents: Purified recombinant hCA isozymes, Phenol Red indicator (0.2 mM), HEPES buffer (pH 7.5).
-
Reaction:
-
Mix Enzyme + Inhibitor (incubate 15 min).
-
Rapidly mix with
-saturated water in a stopped-flow spectrophotometer.
-
-
Detection: Monitor absorbance drop at 557 nm (color change from red to yellow as pH drops).
-
Calculation: Determine the catalyzed rate (
) vs. uncatalyzed rate ( ). Fit data to the Cheng-Prusoff equation to find .
Self-Validating Check:
-
Control: Acetazolamide must yield a
within 10% of literature values (e.g., 12 nM for hCA II) for the run to be valid.
Module C: Anticancer Cytotoxicity & Selectivity
Objective: Evaluate antiproliferative efficacy against cancer cell lines and calculate the Selectivity Index (SI).
Comparative Data Template
When publishing, present your data in a matrix comparing your lead compound against a chemotherapeutic standard.
Table 1: Representative Cytotoxicity Profile (
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | HeLa (Cervical) | HDF (Normal Fibroblasts) | Selectivity Index (SI)* |
| Novel Sulfonamide (Lead) | 4.2 ± 0.3 | 5.8 ± 0.5 | 6.1 ± 0.4 | > 100 | > 23.8 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.1 | 5.5 ± 0.5 | 6.8 |
| Sulfamethoxazole | > 200 | > 200 | > 200 | > 200 | N/A |
*SI =
Protocol: MTT Cell Viability Assay
-
Seeding: Seed cells (
/well) in 96-well plates; incubate 24h. -
Treatment: Add graded concentrations of sulfonamide (
). Incubate 48h. -
Labeling: Add MTT reagent (
). Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan. -
Solubilization: Dissolve crystals in DMSO.
-
Measurement: Read Absorbance at 570 nm.
Screening Workflow Visualization
This diagram outlines the decision logic for advancing a hit compound.
Figure 2: Screening Logic. A hierarchical approach ensures only compounds with high potency and low toxicity (High SI) advance to lead status.
References
-
Supuran, C. T. (2017). Sulfonamides as carbonic anhydrase inhibitors: From bench to bedside. Journal of Enzyme Inhibition and Medicinal Chemistry . Link
-
Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07 . Link
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods . Link
-
Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors: A Review on the Progress of Patent Literature (2014–2019). Expert Opinion on Therapeutic Patents . Link
-
BenchChem. (2025).[1][3] Application Notes and Protocols for Screening the Bioactivity of Sulfonamides. BenchChem Technical Library . Link
Sources
Safety Operating Guide
3-Bromo-N,5-dimethylbenzenesulfonamide proper disposal procedures
As a Senior Application Scientist, it is my responsibility to provide you with comprehensive and practical guidance that extends beyond the product itself. This document outlines the proper disposal procedures for 3-Bromo-N,5-dimethylbenzenesulfonamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information herein is synthesized from established safety protocols for structurally similar compounds and general best practices for chemical waste management.
Understanding the Hazard Profile
Anticipated Hazards:
-
Irritation: Causes skin and serious eye irritation.[1][2][3][4] May also cause respiratory irritation.[1][2][3]
-
Harmful if Exposed: May be harmful if inhaled, swallowed, or absorbed through the skin.[1]
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide.[1]
Therefore, it is imperative to treat 3-Bromo-N,5-dimethylbenzenesulfonamide as a hazardous substance and manage its waste accordingly.
Pre-Disposal and Spill Management
Proper disposal begins with meticulous handling and immediate response to spills.
Personal Protective Equipment (PPE)
Before handling or disposing of the compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling fine powders or in a poorly ventilated area, use a NIOSH-approved respirator.
Accidental Release Measures
In the event of a spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further spread of the material.
-
Clean-up:
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 3-Bromo-N,5-dimethylbenzenesulfonamide is that it should be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Designated Waste Container: Use a clearly labeled, leak-proof container for the collection of 3-Bromo-N,5-dimethylbenzenesulfonamide waste. The label should include the chemical name and associated hazards.
-
Solid Waste:
-
Unused or expired product.
-
Contaminated consumables (e.g., weigh boats, pipette tips).
-
Contaminated PPE (e.g., gloves).
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, the entire solution is considered hazardous waste.
-
The waste container must be compatible with the solvent used.
-
Disposal Decision Workflow
The following flowchart illustrates the decision-making process for the proper disposal route.
Final Disposal
-
Licensed Waste Hauler: All waste containing 3-Bromo-N,5-dimethylbenzenesulfonamide must be disposed of through a licensed hazardous waste disposal company.
-
Regulatory Compliance: Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][5]
-
Do Not:
-
Dispose of this chemical down the drain.
-
Mix with incompatible waste streams (e.g., strong oxidizing agents).[1]
-
Dispose of in regular trash.
-
Quantitative Data Summary
While specific quantitative data for 3-Bromo-N,5-dimethylbenzenesulfonamide is limited, the table below provides information for the compound and a structurally related one.
| Property | 3-Bromo-N,5-dimethylbenzenesulfonamide | 3-bromo-N,N-dimethylbenzenesulphonamide |
| CAS Number | 1020252-91-8[7] | 153435-80-4 |
| Molecular Formula | C₈H₁₀BrNO₂S[7] | C₈H₁₀BrNO₂S |
| Molecular Weight | 264.14 g/mol [7] | 264.14 g/mol |
| Physical Form | Solid | Solid |
Experimental Protocol: Decontamination of Glassware
This protocol provides a step-by-step methodology for decontaminating glassware that has been in contact with 3-Bromo-N,5-dimethylbenzenesulfonamide.
-
Initial Rinse:
-
Under a fume hood, rinse the glassware with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethyl acetate).
-
Collect this initial rinse as hazardous waste in a designated, labeled container.
-
-
Washing:
-
Wash the rinsed glassware with soap and water.
-
-
Final Rinse:
-
Rinse the glassware with deionized water.
-
-
Drying:
-
Allow the glassware to air dry or place it in a drying oven.
-
References
- 3-Bromo-N-propyl-5-(trifluoromethyl)
- SAFETY DATA SHEET - Fisher Scientific. (2009-11-05).
- 1 - SAFETY D
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-10-16).
- SAFETY DATA SHEET - Fisher Scientific. (2024-04-01).
- (S)-(3-Bromo-5-fluorophenyl)-cyclopropylmethanamine - AK Scientific, Inc.
- 3-bromo-N,N-dimethylbenzenesulphonamide AldrichCPR | Sigma-Aldrich.
- 1020252-91-8|3-Bromo-N,5-dimethylbenzenesulfonamide|BLD Pharm.
- SAFETY D
Sources
Navigating the Safe Handling of 3-Bromo-N,5-dimethylbenzenesulfonamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 3-Bromo-N,5-dimethylbenzenesulfonamide, a compound that, while not extensively characterized in publicly available safety literature, belongs to classes of chemicals—sulfonamides and aromatic bromine compounds—with well-documented handling requirements. The procedural guidance herein is synthesized from data on structurally analogous compounds and established best practices for chemical safety, ensuring a self-validating system of protocols.
Hazard Assessment: Understanding the Risks
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled.[1][2][3][4]
Given its classification as a sulfonamide, there is also a potential for allergic reactions in sensitized individuals.[5] The bromine component suggests that thermal decomposition may release hazardous substances like hydrogen bromide gas.[1][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A stringent personal protective equipment (PPE) protocol is mandatory for handling 3-Bromo-N,5-dimethylbenzenesulfonamide to mitigate the risks identified above. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashes. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. For prolonged handling or in situations with a high risk of splash, double-gloving is advised. Always check with the glove manufacturer for specific chemical compatibility.[7] |
| Body | Laboratory Coat | A long-sleeved, fully-fastened laboratory coat is required to protect against skin contact. |
| Respiratory | NIOSH-Approved Respirator | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, particularly when handling the powder outside of a certified chemical fume hood or if aerosolization is possible.[8] |
Operational Workflow for Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment. The following diagram illustrates the key steps for the safe handling of 3-Bromo-N,5-dimethylbenzenesulfonamide, from preparation to disposal.
Caption: Workflow for Safe Handling of 3-Bromo-N,5-dimethylbenzenesulfonamide.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don Appropriate PPE: Before entering the laboratory, ensure all required PPE is worn correctly.
-
Verify Chemical Fume Hood Functionality: Confirm that the chemical fume hood is operational and has a valid certification. All manipulations of solid 3-Bromo-N,5-dimethylbenzenesulfonamide should be performed within a fume hood to minimize inhalation risk.
-
Review Safety Documentation: Familiarize yourself with the hazards of structurally similar compounds by reviewing their SDS.[1][2][3]
-
Assemble Equipment: Gather all necessary glassware, spatulas, and other equipment to avoid interruptions during handling.
-
-
Handling:
-
Weighing: Carefully weigh the desired amount of the compound in the chemical fume hood. Use a draft shield to prevent the powder from becoming airborne.
-
Transfer: Gently transfer the weighed compound into the reaction vessel. Avoid creating dust.
-
-
Post-Handling:
-
Decontamination: Thoroughly decontaminate the work area, including the balance and any surfaces that may have come into contact with the chemical, using an appropriate solvent and cleaning agent.
-
PPE Removal: Remove PPE in the correct order to prevent cross-contamination. Dispose of gloves and any other contaminated disposable items in a designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Waste Management
All waste containing 3-Bromo-N,5-dimethylbenzenesulfonamide must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be placed in a clearly labeled, sealed container for solid hazardous waste.
-
Unused Compound: Unused or unwanted 3-Bromo-N,5-dimethylbenzenesulfonamide must be disposed of as hazardous chemical waste.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled container for liquid hazardous waste.
Dispose of all waste in accordance with local, state, and federal regulations.[1][2][3][9]
By adhering to these guidelines, researchers can confidently and safely handle 3-Bromo-N,5-dimethylbenzenesulfonamide, ensuring both personal safety and the integrity of their research.
References
-
University of California, Los Angeles. (n.d.). Bromine Safety Sheet. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Sulfonamide (medicine). Retrieved from [Link]
-
MedicineNet. (n.d.). Sulfonamides: Drug List, Side Effects, Dosage. Retrieved from [Link]
-
Chippewa Valley Technical College. (n.d.). Sulfonamides – Nursing Pharmacology. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. Retrieved from [Link]
-
Cleveland Clinic. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved from [Link]
-
Journal of Biomolecular Structure and Dynamics. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
ICL Group. (n.d.). BROMINE - Safety Handbook. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. aksci.com [aksci.com]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
